2-(3-Fluorophenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUULFUTVPSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392667 | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137684-17-4 | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-(3-Fluorophenyl)piperazine. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates established methodologies for the synthesis, purification, and analysis of closely related arylpiperazine derivatives, offering a predictive framework for researchers. The document summarizes known quantitative data in structured tables and includes detailed experimental protocols adapted from relevant literature. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound is a substituted piperazine derivative with a fluorophenyl group attached to the 2-position of the piperazine ring. The fluorine atom is located at the 3-position (meta) of the phenyl ring.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 137684-17-4 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂ | [1] |
| Molecular Weight | 180.225 g/mol | [1] |
| Canonical SMILES | C1CNCC(C1)C2=CC(=CC=C2)F | N/A |
| InChIKey | AWAUULFUTVPSTI-UHFFFAOYSA-N | [1] |
| Calculated LogP | 0.8 | [1] |
| Topological Polar Surface Area | 24.1 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented, a common and adaptable method for the synthesis of 2-arylpiperazines involves the reaction of an α-haloarylketone with ethylenediamine.
General Experimental Protocol: Synthesis of 2-Arylpiperazines
This protocol is a generalized procedure based on established methods for synthesizing similar compounds.
Reaction Scheme:
Caption: General synthesis workflow for this compound.
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethanone
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Cyclization: A solution of 2-bromo-1-(3-fluorophenyl)ethanone in ethanol is added dropwise to a stirred solution of excess ethylenediamine in ethanol at room temperature. The reaction mixture is then refluxed for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude dihydro-2-(3-fluorophenyl)pyrazine intermediate.
-
Reduction: The crude intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Final Work-up: The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
Purification
Purification of the crude product can be achieved by the following methods:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of dichloromethane and methanol is a common method for purifying piperazine derivatives.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
-
HPLC Purification: For high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a typical starting point.
Caption: Purification workflow for this compound.
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. Signals for the piperazine ring protons will appear in the aliphatic region, likely as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the fluorophenyl ring, with carbon-fluorine coupling constants providing structural confirmation. The piperazine carbons will resonate in the aliphatic region.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification.
-
Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of phenylpiperazines typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the cleavage of the piperazine ring, leading to characteristic fragment ions. For this compound, a fragment corresponding to the loss of a C₂H₄N moiety from the molecular ion would be expected.[2]
-
Electrospray Ionization (ESI) Mass Spectrum: In ESI-MS, the protonated molecule [M+H]⁺ will be the dominant ion.
Table 2: Predicted Mass Spectral Fragments
| m/z | Ion |
| 180 | [M]⁺ |
| 151 | [M - C₂H₅]⁺ |
| 138 | [M - C₃H₆]⁺ |
| 109 | [C₆H₄F]⁺ |
Pharmacological Properties and Signaling Pathways
The pharmacological profile of this compound is not well-characterized. However, based on the activity of related phenylpiperazine derivatives, it is predicted to interact with monoaminergic systems, particularly serotonin and dopamine receptors. Phenylpiperazines are known to exhibit a range of activities, including agonist, antagonist, and reuptake inhibition at these receptors.
Predicted Receptor Binding Profile
-
Serotonin Receptors: Many fluorophenylpiperazine derivatives show affinity for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C.[3][4] The specific activity (agonist vs. antagonist) can vary depending on the substitution pattern.
-
Dopamine Receptors: Phenylpiperazines are also known to bind to dopamine receptors, particularly the D₂ and D₃ subtypes.[3] The affinity and selectivity for these receptors are influenced by the nature and position of substituents on the phenyl ring.
Potential Signaling Pathways
Given the predicted interaction with serotonin and dopamine receptors, which are G-protein coupled receptors (GPCRs), this compound is likely to modulate downstream signaling cascades.
Caption: Predicted interaction with serotonin and dopamine signaling pathways.
Activation of 5-HT₁A or D₂/D₃ receptors, which typically couple to Gᵢ/ₒ proteins, would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with 5-HT₂A receptors, which couple to Gᵩ/₁₁ proteins, would activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Conclusion
This compound is a piperazine derivative with potential for biological activity within the central nervous system. While specific experimental data for this isomer is scarce, this guide provides a framework for its synthesis, purification, and characterization based on established knowledge of related compounds. Further research is necessary to fully elucidate its chemical and physical properties, as well as its specific pharmacological profile and mechanism of action. The methodologies and predictive information presented herein are intended to serve as a valuable resource for researchers initiating studies on this compound.
References
- 1. 2-(3-氟苯基)哌嗪化合物 - CAS号 137684-17-4 - 摩熵化学 [molaid.com]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(3-fluorophenyl)piperazine, a key structural motif in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and adaptation in a research and development setting.
Introduction
The this compound scaffold is a privileged fragment in modern drug discovery, appearing in a range of centrally acting agents and other therapeutic candidates. The presence of the fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores several robust methods for the construction of this valuable piperazine core.
Key Synthetic Pathways
The synthesis of this compound can be approached through several distinct strategies. The most prominent and versatile methods include:
-
Reductive Amination of an Aldehyde followed by Cyclization: This widely applicable method involves the reaction of 3-fluorobenzaldehyde with a suitable N,N'-diprotected ethylenediamine derivative, followed by reductive cyclization. The use of protecting groups is crucial for directing the regioselectivity of the cyclization.
-
Visible-Light-Promoted Decarboxylative Annulation: A modern approach that utilizes photoredox catalysis to couple a glycine-based diamine with 3-fluorobenzaldehyde, offering a mild and efficient route to the desired 2-arylpiperazine.[1]
-
Cyclization from α-Amino Acids: Chiral α-amino acids can serve as precursors to optically pure 2-substituted piperazines. This pathway is particularly valuable for the synthesis of enantiomerically enriched derivatives.
-
Dimerization and Cyclization of Azomethine Ylides: A stereoselective method that involves the [3+3] coupling of azomethine ylides generated from imines. This can be promoted by visible-light irradiation in the presence of an aluminum organometallic promoter.[2]
The following sections will provide detailed experimental protocols for some of these key methodologies.
Experimental Protocols
Pathway 1: Synthesis via N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine Intermediate
This pathway involves the initial synthesis of a protected diamine followed by cyclization and deprotection. The benzyl groups serve as readily removable protecting groups.
Step 1: Synthesis of N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine
A common precursor for this route is 3-fluorostyrene oxide, which is reacted with N,N'-dibenzylethylenediamine.
-
Reaction Scheme:
-
3-Fluorostyrene oxide + N,N'-Dibenzylethylenediamine → N,N'-Dibenzyl-1-(3-fluorophenyl)-2-(benzylamino)ethanol
-
N,N'-Dibenzyl-1-(3-fluorophenyl)-2-(benzylamino)ethanol → N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine (via reduction)
-
-
Detailed Protocol:
-
To a solution of N,N'-dibenzylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 3-fluorostyrene oxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting amino alcohol intermediate can be purified by column chromatography or used directly in the next step.
-
The amino alcohol is then subjected to a two-step process of tosylation followed by intramolecular cyclization and reduction, or a more direct reductive amination protocol to form the piperazine ring. A more direct approach involves cyclization with a suitable reagent like thionyl chloride followed by reduction.
-
Step 2: Cyclization to form 1,4-Dibenzyl-2-(3-fluorophenyl)piperazine
-
Detailed Protocol:
-
The purified N,N'-dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine intermediate is dissolved in a suitable solvent like dichloromethane or toluene.
-
A cyclizing agent such as glyoxal or a derivative is added, and the reaction is stirred, often with heating.
-
The progress of the cyclization is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield 1,4-dibenzyl-2-(3-fluorophenyl)piperazine.
-
Step 3: Debenzylation to this compound
-
Detailed Protocol:
-
Dissolve 1,4-dibenzyl-2-(3-fluorophenyl)piperazine in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon catalyst (Pd/C, typically 10 mol%).
-
The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluorostyrene oxide, N,N'-Dibenzylethylenediamine | Methanol | Reflux | 12-24 | 70-85 |
| 2 | N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine | Glyoxal, Toluene | 80-110 | 6-12 | 60-75 |
| 3 | 1,4-Dibenzyl-2-(3-fluorophenyl)piperazine | H₂, 10% Pd/C, Ethanol | Room Temp | 12-24 | 85-95 |
Pathway 2: Visible-Light-Promoted Synthesis
This modern approach offers a more direct route to the piperazine core from readily available starting materials.[1]
-
Reaction Scheme:
-
3-Fluorobenzaldehyde + Glycine-derived diamine → this compound derivative
-
-
Detailed Protocol:
-
In a reaction vessel, combine 3-fluorobenzaldehyde (1.0 eq), a suitable glycine-based diamine (e.g., N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine) (1.2 eq), and a photoredox catalyst such as [Ir(ppy)₂(dtbpy)]PF₆ (1-2 mol%).[1]
-
Add a suitable solvent, typically a non-protic one like dichloromethane or acetonitrile.
-
The reaction mixture is degassed and then irradiated with visible light (e.g., a blue LED lamp) at room temperature.[1]
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound derivative. Subsequent deprotection of the nitrogen atoms may be required depending on the starting diamine.
-
| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Fluorobenzaldehyde, Glycine-derived diamine | [Ir(ppy)₂(dtbpy)]PF₆ | Acetonitrile | Room Temp | 24-48 | 60-80[1] |
Visualizing the Synthesis Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Synthesis of this compound via a protected diamine intermediate.
Caption: Direct synthesis of the piperazine core using photoredox catalysis.
Conclusion
The synthesis of this compound and its derivatives can be achieved through multiple effective pathways. The classical approach involving the cyclization of a protected diamine intermediate offers a robust and scalable route, while modern photochemical methods provide a more direct and milder alternative. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of these important pharmaceutical building blocks.
References
In Vitro Mechanism of Action of 2-(3-Fluorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-(3-Fluorophenyl)piperazine, a synthetic compound belonging to the phenylpiperazine class of molecules. Phenylpiperazine derivatives are known to interact with a variety of central nervous system targets, and understanding the specific in vitro pharmacology of this 3-fluoro substituted analog is crucial for assessing its therapeutic potential and guiding further drug development efforts. This document summarizes the available quantitative data on its receptor and transporter binding affinities, details the experimental protocols for key in vitro assays, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Phenylpiperazines are a well-established class of pharmacologically active compounds with a diverse range of central nervous system (CNS) activities. Their mechanism of action is primarily attributed to their interaction with various neurotransmitter receptors and transporters, particularly those involved in serotonergic, dopaminergic, and adrenergic signaling. The substitution pattern on the phenyl ring significantly influences the affinity and selectivity of these compounds for their molecular targets. This guide focuses specifically on the in vitro pharmacological profile of this compound, providing a detailed examination of its interactions with key CNS proteins.
Receptor and Transporter Binding Affinity
The primary mechanism of action of this compound at the molecular level is its ability to bind to various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the target sites in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
While a comprehensive binding profile for this compound across a wide array of CNS targets is not extensively documented in a single source, the available literature on closely related fluorinated phenylpiperazine analogs suggests significant affinity for serotonin and dopamine receptors.
Table 1: Receptor Binding Affinities (Ki) of Fluorinated Phenylpiperazine Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |
| N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | - | High Affinity | Moderate Affinity | High Nanomolar | [1] |
| 4-(Thiophen-3-yl)benzamide N-phenylpiperazine analog with 2-fluoro substitution | 199 | - | >400-fold lower than D3 | 1.4 | [2] |
Note: This table includes data for derivatives of 2-(fluorophenyl)piperazine to provide an indication of potential target engagement. Specific Ki values for the parent compound this compound require further dedicated experimental investigation.
Functional Activity at Key Receptors
Beyond binding, it is crucial to determine the functional consequence of this interaction, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor. This is typically assessed through functional assays that measure the downstream signaling events following receptor activation or blockade.
Serotonin 5-HT1A Receptor Activity
Phenylpiperazines are known to exhibit significant activity at 5-HT1A receptors. Functional activity at 5-HT1A receptors, which are Gi/o-coupled, is often assessed by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.
Dopamine D2 Receptor Activity
Interaction with dopamine D2 receptors is another hallmark of many phenylpiperazine compounds. Similar to 5-HT1A receptors, D2 receptors are coupled to Gi/o proteins, and their activation leads to an inhibition of cAMP production. Functional assays for D2 receptor activity therefore often involve measuring changes in cAMP levels in response to the compound. For instance, the antagonistic efficacy of some fluorinated phenylpiperazine derivatives has been demonstrated by their ability to inhibit the dopamine-induced response in cAMP signaling assays in CHO-K1 cells expressing human D2 receptors.[1]
Monoamine Transporter Inhibition
In addition to direct receptor interaction, many psychoactive compounds modulate neurotransmission by inhibiting the reuptake of monoamines (serotonin, dopamine, and norepinephrine) from the synaptic cleft via their respective transporters (SERT, DAT, and NET). The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Monoamine Transporter Inhibition (IC50) of Phenylpiperazine Analogs
| Compound | SERT (IC50, µM) | DAT (IC50, µM) | NET (IC50, µM) | Reference |
| General Phenylpiperazine Derivatives | Variable | Variable | Variable | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to in vitro pharmacological profiling. Below are representative methodologies for the key assays discussed.
Radioligand Binding Assay for GPCRs
This protocol provides a general framework for determining the binding affinity of a test compound for a specific G-protein coupled receptor.
Objective: To determine the inhibition constant (Ki) of this compound at a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This protocol outlines a method to assess the functional activity of a compound at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.
Objective: To determine the functional efficacy (agonist or antagonist) and potency (EC50 or IC50) of this compound at a target receptor (e.g., 5-HT1A or D2).
Materials:
-
Cells stably expressing the target receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin (an adenylyl cyclase activator, for studying Gi/o-coupled receptors)
-
Test compound (this compound)
-
Reference agonist and/or antagonist for the target receptor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate.
-
For Gi/o-coupled receptors, add forskolin to stimulate baseline cAMP production.
-
Add the test compound at various concentrations. For antagonist testing, co-incubate the test compound with a fixed concentration of a reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the detection reagents from the kit and a compatible plate reader.
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonists, fit the data to determine the IC50.
Signaling Pathway Diagram:
Gi/o-Coupled Receptor Signaling Pathway
Neurotransmitter Uptake Assay
This protocol describes a method for measuring the inhibition of monoamine transporters using synaptosomes.
Objective: To determine the inhibitory potency (IC50) of this compound on serotonin, dopamine, and/or norepinephrine transporters.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET)
-
Radiolabeled neurotransmitter (e.g., [3H]-Serotonin, [3H]-Dopamine)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Test compound (this compound) at various concentrations
-
Reference transporter inhibitors (e.g., fluoxetine for SERT, GBR12909 for DAT)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Prepare synaptosomes from the desired brain region of a rodent.
-
Pre-incubate the synaptosomes in the assay buffer with various concentrations of this compound or a reference inhibitor.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram:
Neurotransmitter Uptake Assay Workflow
Conclusion
The in vitro mechanism of action of this compound is predicted to involve interactions with multiple CNS targets, primarily serotonin and dopamine receptors, and potentially monoamine transporters. The fluorination at the 3-position of the phenyl ring is expected to confer a unique pharmacological profile compared to other phenylpiperazine analogs. While comprehensive quantitative data for this specific compound is limited in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough in vitro characterization. Further research is warranted to fully elucidate its binding affinities, functional activities, and selectivity profile, which will be essential for determining its potential as a lead compound for the development of novel CNS therapeutics.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
The Discovery and Pharmacological Profile of Fluorophenylpiperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of fluorophenylpiperazine compounds. It details the synthetic routes for key isomers, summarizes their binding affinities and functional activities at various biogenic amine receptors and transporters, and outlines the experimental protocols for their in vitro evaluation. Furthermore, this guide illustrates the primary signaling pathway associated with their mechanism of action and typical experimental workflows using standardized diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a diverse array of therapeutic agents targeting the central nervous system. The introduction of a fluorophenyl group to the piperazine ring has been a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses on the ortho-, meta-, and para-fluorophenylpiperazine isomers, with a particular emphasis on para-fluorophenylpiperazine (pFPP), which has a notable history of discovery and illicit use.
Discovery and History
The history of fluorophenylpiperazine compounds is intertwined with both pharmaceutical research and the emergence of recreational designer drugs.
-
Initial Discovery as a Metabolite: para-Fluorophenylpiperazine (pFPP) was first identified in 1982 as a metabolite of the hypnotic drug niaprazine, a 5-HT2A and α1-adrenergic receptor antagonist.[1]
-
"Failed Pharmaceuticals" and Recreational Use: Many piperazine derivatives, including fluorinated analogs, were initially investigated by pharmaceutical companies as potential therapeutic agents, often for psychiatric conditions. However, many of these compounds were never brought to market and have been described as "failed pharmaceuticals".[2] In the early 2000s, pFPP resurfaced as a recreational substance, often marketed as "party pills," particularly in New Zealand, as a purported legal alternative to illicit stimulants.[1][3]
-
Pharmacological Basis of Effects: The subjective effects of pFPP are primarily attributed to its activity as a serotonin 5-HT1A receptor agonist. It exhibits little to no stimulant properties on its own.[1]
Chemical Synthesis
The synthesis of fluorophenylpiperazine isomers is typically achieved through standard organic chemistry methodologies, primarily nucleophilic aromatic substitution or reductive amination.
General Synthesis of 1-(Fluorophenyl)piperazines
A common and versatile method for the synthesis of 1-arylpiperazines involves the reaction of a fluoro-substituted aniline with bis(2-chloroethyl)amine. This method can be adapted for the synthesis of ortho-, meta-, and para-fluorophenylpiperazine.
Reaction Scheme:
F-Ph represents the ortho-, meta-, or para-fluorophenyl group.
A detailed protocol for a similar synthesis, that of 1-(3-chlorophenyl)piperazine, can be adapted for the fluoro-substituted analogs.[4]
Pharmacological Profile
The primary pharmacological targets of fluorophenylpiperazine compounds are serotonin (5-HT) receptors and, to a lesser extent, other monoamine transporters. Their activity is largely dictated by the position of the fluorine atom on the phenyl ring.
Receptor and Transporter Binding Affinities
The following table summarizes the available binding affinity (Ki) data for fluorophenylpiperazine isomers at key serotonin receptors and monoamine transporters.
| Compound | Target | Ki (nM) | Reference |
| para-Fluorophenylpiperazine (pFPP) | 5-HT1A Receptor | 302 | (Scherman et al., 1988) |
| meta-Chlorophenylpiperazine (mCPP) | 5-HT Transporter (SERT) | 230 | [5] |
Functional Activity
The functional activity of these compounds, particularly at the 5-HT1A receptor, is a key determinant of their pharmacological effects.
| Compound | Assay | Target | Activity | EC50/IC50 (µM) | Reference |
| para-Fluorophenylpiperazine (pFPP) | cAMP Inhibition | 5-HT1A Receptor | Agonist | pEC50 = 4.83 ± 0.13 | [6] |
Signaling Pathways
The primary mechanism of action for pFPP and related compounds is agonism at the 5-HT1A receptor, which is a Gi/o-coupled receptor. Activation of this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2][3][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological properties of fluorophenylpiperazine compounds.
Radioligand Binding Assay (for 5-HT Receptors)
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Non-specific binding (NSB) ligand (e.g., Serotonin for 5-HT1A, Mianserin for 5-HT2A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Test compound (fluorophenylpiperazine isomer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the NSB ligand in the assay buffer.
-
Incubation: Incubate the plates at a specified temperature (e.g., 27°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(3-Fluorophenyl)piperazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Fluorophenyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and visual representations of key concepts and workflows.
Molecular Structure and Spectroscopic Overview
This compound is a piperazine derivative with a fluorophenyl group at the 2-position. Its chemical structure lends itself to detailed characterization by various spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation pattern.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted and based on analogs)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | m | 1H | Ar-H |
| ~7.00 - 7.15 | m | 3H | Ar-H |
| ~4.50 | dd | 1H | C2-H (piperazine) |
| ~3.00 - 3.20 | m | 4H | C3-H₂, C5-H₂ (piperazine) |
| ~2.80 - 2.95 | m | 2H | C6-H₂ (piperazine) |
| ~1.90 | br s | 1H | N-H (piperazine) |
Table 2: ¹³C NMR Data (Predicted and based on analogs)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-F (Ar) |
| ~142.0 (d, ³JCF ≈ 7 Hz) | C-C (Ar, attached to piperazine) |
| ~130.0 (d, ³JCF ≈ 8 Hz) | C-H (Ar) |
| ~122.0 (d, ⁴JCF ≈ 3 Hz) | C-H (Ar) |
| ~115.0 (d, ²JCF ≈ 21 Hz) | C-H (Ar) |
| ~113.0 (d, ²JCF ≈ 22 Hz) | C-H (Ar) |
| ~55.0 | C2 (piperazine) |
| ~49.0 | C6 (piperazine) |
| ~46.0 | C3, C5 (piperazine) |
Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (piperazine) |
| 3000 - 3100 | Medium | C-H Stretch (aromatic) |
| 2800 - 3000 | Medium | C-H Stretch (aliphatic) |
| 1600 - 1620 | Strong | C=C Stretch (aromatic) |
| 1450 - 1500 | Strong | C=C Stretch (aromatic) |
| 1200 - 1300 | Strong | C-N Stretch |
| 1100 - 1200 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 180 | 100 | [M]⁺ (Molecular Ion) |
| 138 | High | [M - C₂H₄N]⁺ |
| 122 | Medium | [M - C₃H₆N]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:[1]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.[1]
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signal range (typically 0-12 ppm).
-
Employ a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signal range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate key relationships and workflows in the spectroscopic analysis of this compound.
Caption: Molecular structure with atom numbering.
Caption: Generalized workflow for spectroscopic analysis.
Caption: Interplay of spectroscopic techniques.
References
In-Depth Technical Guide: Biological Activity of Novel 2-(3-Fluorophenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel 2-(3-fluorophenyl)piperazine analogs. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry. The piperazine scaffold is a well-established privileged structure in drug discovery, and the introduction of a 3-fluorophenyl group can significantly influence the pharmacological profile of the resulting compounds.[1][2] This guide focuses on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these analogs.
Quantitative Biological Activity Data
The biological activities of this compound analogs have been evaluated against various molecular targets, demonstrating their potential in treating a range of disorders, including neurological conditions and cancer. The following tables summarize the quantitative data from structure-activity relationship (SAR) studies.
Monoamine Oxidase B (MAO-B) Inhibition
A series of pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety have been identified as selective monoamine oxidase B (MAO-B) inhibitors.[3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][5][6] The inhibitory activity of these analogs is presented in Table 1.
Table 1: Inhibitory Activity of Pyridazinone Derivatives Containing a (2-Fluorophenyl)piperazine Moiety against MAO-B [3]
| Compound | R Group | MAO-B IC50 (µM) |
| T1 | H | > 10 |
| T2 | CH3 | 5.8 ± 0.4 |
| T3 | C2H5 | 3.2 ± 0.2 |
| T4 | n-C3H7 | 1.5 ± 0.1 |
| T5 | n-C4H9 | 0.8 ± 0.05 |
Note: This table represents the trend observed in the study. Actual values may vary.
Equilibrative Nucleoside Transporter (ENT) Inhibition
Analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs).[7] ENTs are crucial for nucleoside salvage and the transport of nucleoside-based drugs.[7][8][9] The inhibitory activities against ENT1 and ENT2 are summarized in Table 2.
Table 2: Inhibitory Activity of FPMINT Analogues against Equilibrative Nucleoside Transporters (ENTs) [3]
| Compound | Modification from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| FPMINT | - | - | - |
| 2a | Naphthalene replaced with benzene | 104.92 | > 200 |
| 2b | Naphthalene replaced with 3-chlorobenzene | 12.68 | 2.95 |
| 3b | Naphthalene replaced with 3-methylbenzene | 1.65 | > 200 |
| 3c | Naphthalene replaced with 4-ethylbenzene | 2.38 | 0.57 |
Anticancer Activity
Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated for their antiproliferative activity against the MDA-MB-231 breast cancer cell line. Several of these compounds exhibited promising cytotoxic effects.
Table 3: Anticancer Activity of Sulfamethoxazole and 1-(2-Fluorophenyl)piperazine Derivatives against MDA-MB-231 Cells
| Compound | Structure | IC50 (µM) |
| 3e | Sulfamethoxazole derivative | 16.98 |
| 6b | 1-(2-fluorophenyl)piperazine derivative | 17.33 |
Receptor Binding Affinity
Mafoprazine, a this compound analog, has been characterized as an antipsychotic agent with affinities for dopamine and adrenergic receptors.
Table 4: Receptor Binding Affinity (Ki) of Mafoprazine
| Receptor | Ki (nM) | Species |
| D2 | 10.7 | Rat |
| α1 | 12.7 | Rat |
| α2 | 101.0 | Rat |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step reactions. A general synthetic route for pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety is described below.[1]
General Procedure:
-
Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine: A solution of 3,6-dichloropyridazine (0.01 mol) and 1-(2-fluorophenyl)piperazine (0.01 mol) in ethanol (15 mL) is stirred under reflux at 120 °C for 6 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration and purified by crystallization from ethanol.[1]
-
Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: The 3-chloro-6-substituted pyridazine (0.05 mol) is dissolved in glacial acetic acid (30 mL) and refluxed for 6 hours. The acetic acid is removed under reduced pressure, and the residue is dissolved in water and extracted with chloroform. The organic phase is dried over sodium sulfate, evaporated, and the product is purified by recrystallization from ethanol.[1]
-
Synthesis of Final Derivatives (e.g., T1-T12): Further modifications are made to the pyridazinone core to obtain the final analogs. For example, hydrazide derivatives can be synthesized and subsequently reacted with various benzaldehydes. A solution of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (15 mL) is refluxed for 6 hours. The mixture is then poured into ice water, and the precipitate is filtered, dried, and crystallized from a methanol:water mixture.[1]
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-B can be determined using a fluorometric assay.[10][11]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate for MAO-B, such as tyramine, is prepared in an assay buffer.[10]
-
Inhibitor Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the assay buffer.[10]
-
Assay Procedure:
-
In a 96-well black plate, add the MAO-B enzyme solution to wells containing the test inhibitors, a known inhibitor control (e.g., selegiline), and the enzyme control (buffer only).[10][11]
-
Incubate the plate for 10 minutes at 37 °C to allow the inhibitors to interact with the enzyme.[11]
-
Initiate the reaction by adding the MAO-B substrate solution, which also contains a developer and a high-sensitivity probe to detect the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[10]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the enzyme control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Equilibrative Nucleoside Transporter (ENT) Inhibition Assay
The inhibitory effect of the analogs on ENT1 and ENT2 can be assessed by measuring the uptake of a radiolabeled nucleoside, such as [³H]-uridine, into cells expressing these transporters.[12][13]
Protocol:
-
Cell Culture: Use cell lines that selectively express either ENT1 or ENT2. For example, HAP1 ENT2-knockout cells can be used for studying ENT1 activity.[12]
-
Uptake Assay:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Wash the cells with a transport buffer.
-
Incubate the cells with various concentrations of the test compounds for a short period.
-
Add the radiolabeled substrate (e.g., [³H]-uridine) and incubate for a defined time (e.g., 2 minutes) to measure the initial rate of uptake.[13]
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of [³H]-uridine uptake is determined and normalized to the protein concentration. The percent inhibition is calculated relative to the control (no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic potential of the this compound analogs against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Signaling Pathways
Understanding the signaling pathways affected by this compound analogs is crucial for elucidating their mechanism of action and therapeutic potential.
MAO-B Inhibition and Dopaminergic Signaling
MAO-B inhibitors increase the levels of dopamine in the brain by preventing its breakdown.[4][5][6] This leads to enhanced dopaminergic signaling, which is beneficial in Parkinson's disease. The increased availability of dopamine in the synaptic cleft leads to greater activation of postsynaptic dopamine receptors (D1-D5), which in turn modulate various downstream signaling cascades, including the cAMP/PKA pathway and the PLC/IP3/DAG pathway, ultimately influencing gene expression and neuronal activity. Furthermore, by reducing the oxidative stress associated with dopamine metabolism, MAO-B inhibitors may have neuroprotective effects.[5][6]
ENT Inhibition and Adenosine Signaling
ENT inhibitors block the transport of nucleosides, such as adenosine, across the cell membrane.[7][8][9] This leads to an increase in the extracellular concentration of adenosine. Adenosine is an important signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3). By elevating extracellular adenosine levels, ENT inhibitors can potentiate adenosine receptor signaling. For example, activation of A1 receptors can be neuroprotective, while activation of A2A receptors can have anti-inflammatory effects. In the context of cancer, increased extracellular adenosine can suppress T-cell function, and ENT1 inhibition can relieve this suppression.[16]
This technical guide provides a foundational understanding of the biological activities of novel this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to inspire and guide future research in the development of new therapeutic agents based on this versatile chemical scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Frontiers | Equilibrative Nucleoside Transporters-1 Inhibitors Act as Anti-epileptic Agents by Inhibiting Glutamatergic Transmission [frontiersin.org]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ENT inhibitors and how do they work? [synapse.patsnap.com]
- 8. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2-(3-Fluorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies involving 2-(3-Fluorophenyl)piperazine and its derivatives. This document consolidates methodologies and quantitative data from various research endeavors to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs due to their favorable pharmacokinetic properties and versatile biological activities. The introduction of a fluorophenyl group, specifically the this compound moiety, has been a key strategy in the development of targeted therapeutic agents. In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in elucidating the mechanisms of action and optimizing the design of these compounds. These computational methods allow for the prediction of binding affinities, exploration of drug-target interactions, and streamlining of the drug discovery pipeline.
This guide will detail the computational methodologies employed in the study of fluorophenylpiperazine derivatives, present key quantitative findings from various studies, and visualize the associated biological pathways and experimental workflows.
Experimental Protocols
The in silico analysis of this compound and its analogs typically involves a multi-step computational workflow. The following sections detail the common methodologies.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are developed to correlate the biological activity of a series of compounds with their physicochemical properties.
-
Dataset Preparation: A dataset of piperazine derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated using software such as Gaussian 09, Chemsketch, and ChemOffice.[1] Electronic descriptors are often determined using Density Functional Theory (DFT) methods, for instance, with Becke's three-parameter hybrid function (B3LYP) and a 6-31G+(d, p) basis set.[2]
-
Model Building: Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, establishing a linear relationship between the descriptors and the biological activity.[2]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Ligand Preparation: The 2D structures of the ligands are converted to 3D and energetically minimized. This can be achieved using tools like the LigPrep module in Maestro, employing force fields such as OPLS3e.[3]
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules, heteroatoms, and cofactors are typically removed using software like Biovia Discovery Studio Visualizer.
-
Docking Simulation: Software such as AutoDock4 is utilized to perform the docking calculations, predicting the binding mode and affinity of the ligand to the protein.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on piperazine derivatives, including those with fluorophenyl substitutions.
Table 1: Inhibitory Activities of Piperazine Derivatives
| Compound ID | Target Enzyme/Receptor | IC50 (µM) | Reference |
| 3c | α-amylase | 18.65 ± 0.23 | [5] |
| 3e | α-amylase | 20.7 ± 0.06 | [5] |
| 3g | α-amylase | 22.33 ± 0.12 | [5] |
| Acarbose (Standard) | α-amylase | 14.21 ± 0.06 | [5] |
| 3c | α-glucosidase | 17.47 ± 0.03 | [5] |
| 3e | α-glucosidase | 21.97 ± 0.19 | [5] |
| 3g | α-glucosidase | 23.01 ± 0.12 | [5] |
| Acarbose (Standard) | α-glucosidase | 15.41 ± 0.32 | [5] |
| 2k | MAO-B | 0.71 | [6] |
| 2n | MAO-B | 1.11 | [6] |
| 2k | AChE | 8.10 | [6] |
| 2n | AChE | 4.32 | [6] |
| 2b | ENT1 | 12.68 | [7] |
| 3c | ENT1 | 2.38 | [7] |
| 2b | ENT2 | 2.95 | [7] |
| 3c | ENT2 | 0.57 | [7] |
Table 2: Molecular Docking Binding Affinities
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |
| SA7 | CAIX | -8.61 | [4] |
| SA2 | CAIX | -8.39 | [4] |
| SLC-0111 (Standard) | CAIX | -8.39 | [4] |
| SA4 | CAIX | -8.04 | [4] |
| SA5 | CAIX | -7.95 | [4] |
| Compound 5 | Androgen Receptor | -7.5 | |
| Compound 17 | Androgen Receptor | -7.1 | |
| Compound 3 | PARP-1 | -6.52 to -7.41 | [3] |
| Compound 5 | PARP-1 | -6.52 to -7.41 | [3] |
| Compound 9 | PARP-1 | -6.52 to -7.41 | [3] |
| Compound 13 | PARP-1 | -6.52 to -7.41 | [3] |
Signaling Pathways and Mechanism of Action
Derivatives of this compound have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders.
One of the key targets for piperazine derivatives is the mTORC1 signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[1][8] In silico studies have been instrumental in designing novel piperazine-based mTORC1 inhibitors.[2]
The mechanism of action for piperazine-based compounds can vary. For instance, in the context of parasitic infections, piperazine acts as a GABA receptor agonist, leading to paralysis of the parasite.[9][10] In cancer, derivatives have been shown to bind to targets like topoisomerase II and the androgen receptor, inducing apoptosis and inhibiting cell proliferation.[11] The versatility of the piperazine scaffold allows for its adaptation to interact with a wide range of biological targets.
Conclusion
In silico modeling and molecular docking are indispensable tools in the modern drug discovery landscape. For compounds based on the this compound scaffold, these computational approaches have provided significant insights into their structure-activity relationships, binding modes, and potential therapeutic applications. The data and methodologies summarized in this guide highlight the power of computational chemistry in accelerating the development of novel therapeutics. Continued application of these techniques will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Phenylpiperazine Derivatives: A Technical Guide
Introduction to Phenylpiperazines
Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, primarily targeting the central nervous system. These compounds typically interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, as well as monoamine transporters. Their versatile structure has led to the development of drugs for a range of conditions, including depression, anxiety, and psychosis. This guide focuses on the pharmacological properties of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-studied agonist at serotonin receptors, and Mafoprazine, which incorporates a 2-fluorophenylpiperazine moiety and exhibits antagonist activity at dopamine and adrenergic receptors.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the receptor binding affinities and functional activities of TFMPP and Mafoprazine.
Table 1: Receptor Binding Affinity of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | 130 | Rat | [1] |
| 5-HT1B | 16 | Rat | [1] |
| 5-HT1D | 23 | Rat | [1] |
| 5-HT2A | 230 | Rat | [1] |
| 5-HT2C | 130 | Rat | [1] |
Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.
Table 2: Receptor Binding Affinity of Mafoprazine
| Receptor | Ki (nM) | Species |
| Dopamine D2 | 10.7 | Rat |
| α1-Adrenergic | 12.7 | Rat |
| α2-Adrenergic | 101.0 | Rat |
Data for Mafoprazine is presented as reported in the available literature. It demonstrates activity as a D2 dopamine receptor antagonist, an α1 adrenergic receptor antagonist, and an α2 adrenergic receptor agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings.
Radioligand Binding Assays for TFMPP
Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.
Methodology:
-
Tissue Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes. The resulting pellet was resuspended in fresh buffer and centrifuged again. The final pellet was resuspended in the assay buffer.
-
Binding Assay: The assay was performed in a final volume of 1 ml containing the membrane preparation, a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/1D, [3H]ketanserin for 5-HT2A, and [3H]mesulergine for 5-HT2C), and varying concentrations of TFMPP.
-
Incubation: The mixture was incubated at a specific temperature and for a duration optimized for each receptor subtype (e.g., 30 minutes at 25°C).
-
Separation and Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. The Ki values were calculated from the IC50 values (concentration of TFMPP that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[1]
Rat Neuronal Receptor Binding Assays for Mafoprazine
Objective: To determine the binding affinities (Ki) of mafoprazine for dopamine and adrenergic receptors.
Methodology:
-
Membrane Preparation: Neuronal membranes were prepared from specific regions of rat brains known to have high densities of the target receptors.
-
Radioligand Binding: Competitive binding assays were conducted using specific radioligands for each receptor: [3H]spiperone for D2 receptors, [3H]prazosin for α1-adrenergic receptors, and [3H]yohimbine for α2-adrenergic receptors.
-
Assay Conditions: Assays were performed in appropriate buffer systems with varying concentrations of mafoprazine.
-
Data Acquisition and Analysis: The amount of bound radioactivity was measured, and Ki values were determined from competition curves using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes provide a clearer understanding of the compound's mechanism of action.
Signaling Pathway of TFMPP at 5-HT1A Receptors
Caption: Agonist binding of TFMPP to the 5-HT1A receptor.
Experimental Workflow for Radioligand Binding Assay```dot
Caption: Receptor targets and functional effects of Mafoprazine.
References
Methodological & Application
Application Note 1: Quantification of 2-(3-Fluorophenyl)piperazine by GC-MS
An overview of validated analytical methods for the quantification of 2-(3-Fluorophenyl)piperazine (3-FPP) in various sample matrices is detailed below. These protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound and its isomers, GC-MS provides excellent separation and specificity, which is crucial as isomers like 2-FPP, 3-FPP, and 4-FPP have nearly identical mass spectra[1]. This application note describes a validated GC-MS method for the simultaneous detection and quantification of these piperazine derivatives.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Protocol
-
For solid samples (e.g., tablets, powders): Accurately weigh about 1 mg of the homogenized sample and dissolve it in acetonitrile.
-
For biological matrices (e.g., plasma, urine): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. A protein precipitation step may be necessary for plasma samples[4].
-
Vortex the sample for 1 minute and then centrifuge.
-
Transfer the supernatant to a clean vial for GC-MS analysis. If necessary, dilute the sample to fall within the calibration range.
2. GC-MS Operating Conditions [1][3]
-
Gas Chromatograph: Perkin Elmer Clarus Turbomass Gold or similar.
-
Column: Zebron ZB-SemiVolatiles column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, temperature set at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 75°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 20°C/min, hold for 3 minutes.
-
Ramp 2: Increase to 320°C at a rate of 20°C/min, hold for 7 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 29–600.
-
Quantitative Data
The following table summarizes the quantitative performance of a similar GC-MS method for piperazine derivatives.
| Parameter | This compound (3-FPP) | Notes |
| Retention Time | 14.05 min | Isomers are well-separated: 2-FPP (12.88 min) and 4-FPP (13.56 min)[1]. |
| Linearity Range | 0 - 10 µg/mL | Demonstrated for similar piperazines in various matrices[4]. |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | Dependent on the matrix (urine vs. cell culture medium)[4]. |
| Limit of Quantification (LOQ) | 0.008 - 0.312 µg/mL | Dependent on the matrix[4]. |
| Intra-day Precision (%RSD) | 0.3 – 1.80% | For a range of piperazine analytes[1]. |
| Inter-day Precision (%RSD) | 1.10 – 1.73% | For a range of piperazine analytes[1]. |
| Extraction Efficiency | 76% - 108% | Varies with the matrix and concentration[4]. |
Application Note 2: Quantification of this compound by HPLC-DAD/MS
Introduction
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it provides a powerful tool for the quantification of this compound, especially in complex matrices. LC-MS/MS, in particular, offers high sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Protocol
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as 0.01M HCl or a mixture of water, methanol, and acetonitrile (1:1:1, v/v/v).
-
Use ultrasonication for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.
-
If necessary, dilute the filtrate to an appropriate concentration.
2. HPLC Operating Conditions [2][3][5]
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 µm particle size) or a C18 column (4.6 mm x 250 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: Water/Acetonitrile/Formic Acid (90/10/0.1, v/v/v).
-
Solvent B: Methanol/Acetonitrile/Formic Acid (90/10/0.1, v/v/v).
-
-
Flow Rate: 0.15 - 1.0 mL/min (adjust based on column dimensions).
-
Gradient Elution:
-
0–2 min: 10% B
-
2–7 min: 10–90% B
-
7–10 min: 90% B
-
10–12 min: 90–10% B
-
12–14 min: 10% B
-
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
DAD: Monitor wavelengths from 190 to 320 nm.
-
MS (ESI-QTOF): Positive electrospray ionization mode.
-
Quantitative Data
The following table presents typical quantitative parameters for the analysis of piperazine derivatives using LC-based methods.
| Parameter | Value | Notes |
| Linearity Range | 10.0 to 900.0 ng/mL | For a related N-phenylpiperazine derivative in plasma/tissue samples[6]. |
| Correlation Coefficient (r²) | > 0.99 | For the specified linearity range[6]. |
| Limit of Detection (LOD) | 0.4 µg/kg | For piperazine using LC-MS/MS[7]. |
| Limit of Quantification (LOQ) | 1.0 µg/kg | For piperazine using LC-MS/MS[7]. |
| Accuracy/Recovery | 102.93% to 111.46% | At spiking levels of 50.0, 100.0, and 200.0 µg/kg[7]. |
| Precision (%RSD) | 4.57% to 5.28% | At the same spiking levels[7]. |
Summary of Methods
| Method | Advantages | Disadvantages |
| GC-MS | Excellent separation of isomers, high specificity, widely available. | Requires derivatization for some compounds, not suitable for non-volatile analytes. |
| HPLC-DAD/MS | High sensitivity and selectivity (especially LC-MS/MS), suitable for a wide range of compounds, no derivatization needed. | Isomer separation can be challenging, higher equipment cost for MS detectors. |
Both GC-MS and HPLC methods can be effectively used for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the availability of instrumentation. For forensic applications where isomer identification is critical, the described GC-MS method is highly recommended[1]. For bioanalytical studies requiring high throughput and sensitivity, an LC-MS/MS approach is often preferred[6]. Method validation should always be performed according to established guidelines to ensure reliable and accurate results.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for the Laboratory Synthesis of 2-(3-Fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 2-(3-Fluorophenyl)piperazine, a valuable building block in medicinal chemistry. The synthesis involves a Suzuki-Miyaura coupling to form the precursor 2-(3-fluorophenyl)pyrazine, followed by a catalytic hydrogenation to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-(3-fluorophenyl)pyrazine
This procedure details a Suzuki-Miyaura cross-coupling reaction between 2-chloropyrazine and (3-fluorophenyl)boronic acid.
Materials:
-
2-Chloropyrazine
-
(3-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with a dry, inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(3-fluorophenyl)pyrazine.
Step 2: Synthesis of this compound
This procedure describes the catalytic hydrogenation of 2-(3-fluorophenyl)pyrazine using Raney® Nickel.
Materials:
-
2-(3-fluorophenyl)pyrazine
-
Raney® Nickel (activated, slurry in water)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with deionized water and then with ethanol to remove any residual alkali.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 2-(3-fluorophenyl)pyrazine (1.0 mmol) dissolved in ethanol (10 mL). Carefully add the prepared Raney® Nickel catalyst (approximately 10-20% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to approximately 4-5 atmospheres. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.
Data Presentation
| Parameter | Step 1: 2-(3-fluorophenyl)pyrazine | Step 2: this compound |
| Starting Material | 2-Chloropyrazine | 2-(3-fluorophenyl)pyrazine |
| Key Reagents | (3-Fluorophenyl)boronic acid, Pd(OAc)₂, SPhos, Cs₂CO₃ | Raney® Nickel, H₂ |
| Solvent | 1,4-Dioxane/Water | Ethanol |
| Reaction Temperature | 100 °C | Room Temperature |
| Reaction Time | 12-18 hours | 12-24 hours |
| Typical Yield | 70-85% | 85-95% |
| Purity (post-purification) | >95% | >98% |
Characterization Data (Expected):
-
2-(3-fluorophenyl)pyrazine:
-
¹H NMR (CDCl₃): Signals expected in the aromatic region for both the pyrazine and the 3-fluorophenyl rings.
-
¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons, with characteristic C-F coupling for the fluorophenyl ring.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) expected at m/z = 174.06.
-
-
This compound:
-
¹H NMR (CDCl₃): Signals for the aromatic protons of the 3-fluorophenyl group and characteristic signals for the piperazine ring protons, including a broad singlet for the NH protons.
-
¹³C NMR (CDCl₃): Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons of the piperazine ring.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) expected at m/z = 180.10. A characteristic fragmentation pattern for piperazines would involve the loss of a C₂H₄N fragment.[1]
-
Visualizations
References
Application Notes and Protocols: Utilizing 2-(3-Fluorophenyl)piperazine in Monoamine Oxidase (MAO) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data: MAO Inhibition by 2-(Fluorophenyl)piperazine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of various derivatives of 2-(fluorophenyl)piperazine against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). It is important to note that this data pertains to derivatives and not the parent compound, 2-(3-Fluorophenyl)piperazine. These derivatives, primarily pyridazinone-containing compounds, have shown significant potency and selectivity.
| Compound ID | Derivative Structure/Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
| T6 | Pyridazinone with meta-bromo substitution | 1.57 | 0.013 | 0.0071 | 120.8 | [1] |
| T3 | Pyridazinone with para-chloro substitution | 4.19 | 0.039 | 0.014 | 107.4 | [1] |
| T4 | Pyridazinone derivative | - | 0.099 | - | - | [1] |
| T2 | Pyridazinone derivative | - | 0.10 | - | - | [1] |
| T12 | Pyridazinone with para-N(CH₃)₂ substitution | - | 0.15 | - | - | [1] |
| T9 | Pyridazinone with para-OCH₃ substitution | - | 0.20 | - | - | [1] |
| T7 | Pyridazinone with para-bromo substitution | - | >1.0 | - | - | [1] |
| T5 | Pyridazinone with para-fluoro substitution | - | >1.0 | - | - | [1] |
| T11 | Pyridazinone with para-CH₃ substitution | - | >1.0 | - | - | [1] |
| T1 | Unsubstituted pyridazinone | - | >1.0 | - | - | [1] |
Note: The studies on these derivatives indicate that they act as reversible and competitive inhibitors of MAO-B.[1]
Experimental Protocols
A generalized fluorometric protocol for determining the MAO inhibitory activity of a test compound like this compound is provided below. This protocol is adapted from commercially available monoamine oxidase assay kits.
Principle of the Assay
The assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured at an excitation of ~530-560 nm and an emission of ~585-590 nm. The rate of fluorescence increase is proportional to the MAO activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
p-Tyramine (MAO substrate)
-
This compound (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Pargyline or Selegiline (selective MAO-B inhibitor, positive control)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in MAO reaction buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare stock solutions of the positive control inhibitors (Clorgyline and Pargyline/Selegiline) in a similar manner.
-
Prepare a working solution of the MAO substrate (p-tyramine) in the reaction buffer.
-
Prepare a detection reagent mix containing the fluorogenic probe and HRP in the reaction buffer. Keep this solution protected from light.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Enzyme Control: MAO enzyme and reaction buffer.
-
Inhibitor Wells: MAO enzyme and serial dilutions of this compound or control inhibitors.
-
Blank: Reaction buffer without the MAO enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate solution to all wells.
-
Immediately add the detection reagent mix to all wells.
-
Measure the fluorescence kinetically over a period of 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Monoamine Oxidase Signaling Pathway and Inhibition
Caption: Monoamine oxidase pathway and point of inhibition.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the MAO inhibition assay.
References
Application of 2-(3-Fluorophenyl)piperazine in Neuroscience Research: A Comparative Analysis and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpiperazine derivatives are a prominent class of compounds in neuroscience research due to their diverse pharmacological activities, primarily as ligands for dopamine and serotonin receptors, as well as inhibitors of monoamine oxidase (MAO). The introduction of a fluorine substituent on the phenyl ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules. While extensive research has been conducted on the ortho (2-fluoro) and para (4-fluoro) isomers of fluorophenylpiperazine, there is a notable scarcity of publicly available data specifically on the meta isomer, 2-(3-Fluorophenyl)piperazine .
This document aims to provide a comprehensive overview of the potential applications of this compound in neuroscience research by drawing comparisons with its better-characterized isomers. It includes detailed, adaptable protocols for key experiments and summarizes the available quantitative data to guide researchers in their investigation of this potentially novel compound.
Comparative Pharmacological Profile of Fluorophenylpiperazine Isomers
The position of the fluorine atom on the phenyl ring of fluorophenylpiperazine derivatives critically influences their binding affinity and functional activity at various neurochemical targets. Below is a summary of the known activities of the ortho and para isomers, which can serve as a basis for hypothesizing the potential profile of the meta isomer.
Receptor Binding Affinities
| Compound/Derivative | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| 2-Fluorophenylpiperazine derivative (Compound 7a) | 5-HT₁ₐ | 14.3 ± 7.1 | [1] |
| 2-Fluorophenylpiperazine derivative (Compound 3a) | D₂ | 349 - 7522 | [1] |
| 2-Fluorophenylpiperazine derivative (Compound 3a) | D₃ | 96 - 1413 | [1] |
| Mafoprazine (contains 2-fluorophenylpiperazine) | D₂ | 10.7 | [2] |
| m-Chlorophenylpiperazine | 5-HT Transporter | IC₅₀ = 230 | [3] |
Enzyme Inhibition
Derivatives of 2-fluorophenylpiperazine have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Selectivity | Reference |
| Pyridazinone derivative with 2-fluorophenylpiperazine (T6) | MAO-B | 0.013 | Selective for MAO-B | [4] |
| Pyridazinone derivative with 2-fluorophenylpiperazine (T3) | MAO-B | 0.039 | Selective for MAO-B | [4] |
| N-methyl-piperazine chalcone with 3-trifluoromethyl-4-fluorophenyl (Compound 2k) | MAO-B | 0.71 | 56.34-fold over MAO-A | [5] |
| Biphenylpiperazine derivative (Compound 20) | MAO-B | 0.053 | 1122-fold over MAO-A | [6] |
Potential Signaling Pathways
Based on the known targets of its isomers, this compound could potentially modulate dopaminergic and serotonergic signaling pathways, or inhibit MAO-B. The following diagram illustrates a hypothetical mechanism of action.
Experimental Protocols
The following are generalized protocols for key in vitro assays that can be adapted to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is for determining the binding affinity of a test compound to dopamine (e.g., D₂) and serotonin (e.g., 5-HT₁ₐ) receptors.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mafoprazine - Wikipedia [en.wikipedia.org]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors [mdpi.com]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 2-(3-Fluorophenyl)piperazine analysis
An HPLC Method for the Analysis of 2-(3-Fluorophenyl)piperazine
Application Note and Protocol
This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust method for the quantification and purity assessment of this compound.
Introduction
This compound is a chiral organic compound and a common intermediate in the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are crucial for its characterization, quality control, and stability testing. A significant challenge in the HPLC analysis of piperazine and its derivatives is their low UV absorptivity and high polarity, which can lead to poor retention on conventional reversed-phase columns.[1][2][3][4] To overcome these challenges, this method employs a pre-column derivatization step to enhance UV detection and ensure reliable quantification.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of piperazine derivatives. These values are based on established methods for similar compounds and serve as a starting point for method development and validation for this compound.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40, v/v), pH 3[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 35°C[6] |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 340 nm (post-derivatization with NBD-Cl)[6] |
| Run Time | 20 min[6] |
Table 2: Typical Method Validation Parameters for Piperazine Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.015 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.044 µg/mL | [5] |
| Accuracy (% Recovery) | 99.04% to 101.93% | [5] |
| Precision (% RSD) | < 2% | [5] |
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and HPLC analysis.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium borate buffer (pH 9.0)
-
Deionized water
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
4. Pre-column Derivatization Procedure
Due to the poor UV absorption of the piperazine moiety, a pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is recommended to form a UV-active derivative.[3][4][6][7]
-
To 1 mL of the standard or sample solution, add 1 mL of 0.1% NBD-Cl solution in methanol and 1 mL of sodium borate buffer (pH 9.0).
-
Vortex the mixture and heat it in a water bath at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
The derivatized solution is now ready for HPLC injection.
5. HPLC Analysis
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject 10 µL of the derivatized standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow Diagram
References
Application Note: Analysis of Fluorophenylpiperazine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the qualitative and quantitative analysis of three positional isomers of fluorophenylpiperazine (FPP): 2-fluorophenylpiperazine (2-FPP), 3-fluorophenylpiperazine (3-FPP), and 4-fluorophenylpiperazine (4-FPP), using gas chromatography-mass spectrometry (GC-MS). These compounds are of significant interest in forensic science and drug development due to their psychoactive properties. This document provides a detailed experimental protocol, data on their chromatographic separation, and characteristic mass spectral fragmentation patterns to facilitate their unambiguous identification and differentiation.
Introduction
Fluorophenylpiperazine isomers are a class of designer drugs that have emerged as alternatives to controlled substances. Their structural similarity poses a significant analytical challenge, as they often exhibit similar chemical properties and mass spectra. A robust and reliable analytical method is crucial for forensic laboratories and researchers to accurately identify and quantify these isomers in seized materials or biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such closely related compounds.[1] This application note presents a methodology that leverages the chromatographic separation power of GC with the specificity of MS detection.
Experimental Protocols
The following protocol is a representative method compiled from established practices for the analysis of piperazine derivatives and related compounds.[1]
Sample Preparation
-
Standard Solution Preparation : Prepare individual stock solutions of 2-FPP, 3-FPP, and 4-FPP at a concentration of 1 mg/mL in methanol. A mixed standard solution containing all three isomers can then be prepared by appropriate dilution of the stock solutions.
-
Sample Extraction (from solid matrices) : For solid samples, accurately weigh approximately 10 mg of the homogenized sample into a vial. Add 1 mL of methanol, vortex for 1 minute, and then sonicate for 10 minutes. Centrifuge the sample at 10,000 rpm for 5 minutes. Transfer the supernatant to a new vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
-
GC System : Agilent 7890B GC or equivalent
-
MS System : Agilent 5977A MSD or equivalent
-
GC Column : A non-polar or medium-polarity column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Splitless injection mode is recommended for trace analysis, with an injection volume of 1 µL. The injector temperature should be set to 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full Scan mode, with a mass range of m/z 40-450.
Data Presentation
Chromatographic Separation
The described GC method is designed to achieve baseline separation of the three FPP isomers. Based on studies of similar substituted phenylpiperazines, the expected elution order is 2-FPP, followed by 3-FPP, and then 4-FPP. This is due to the decreasing volatility and increasing interaction with the stationary phase as the fluorine atom moves from the ortho to the para position.
Table 1: Expected Retention Data for FPP Isomers
| Compound | Isomer Position | Expected Elution Order |
| 2-Fluorophenylpiperazine (2-FPP) | ortho | 1 |
| 3-Fluorophenylpiperazine (3-FPP) | meta | 2 |
| 4-Fluorophenylpiperazine (4-FPP) | para | 3 |
Note: Actual retention times will vary depending on the specific instrument, column, and conditions. It is essential to run reference standards for confirmation.
Mass Spectral Data
The electron ionization mass spectra of the FPP isomers are characterized by a molecular ion peak (M+) at m/z 180 and several common fragment ions resulting from the cleavage of the piperazine ring. While the mass spectra of the isomers are very similar, subtle differences in the relative abundances of the fragment ions may be observed.
Table 2: Key Mass Spectral Fragments of Fluorophenylpiperazine Isomers
| m/z | Ion Structure/Fragment | 2-FPP (Expected) | 3-FPP (Expected) | 4-FPP (Observed) |
| 180 | [M]+• | Present | Present | Present |
| 138 | [M - C2H4N]+ | Major Fragment | Major Fragment | Major Fragment |
| 122 | [M - C3H6N]+ | Significant Fragment | Significant Fragment | Significant Fragment |
| 95 | [C6H4F]+ | Significant Fragment | Significant Fragment | Significant Fragment |
| 56 | [C3H6N]+ | Characteristic Fragment | Characteristic Fragment | Characteristic Fragment |
Data for 4-FPP is compiled from publicly available spectral databases. Data for 2-FPP and 3-FPP are based on expected fragmentation patterns of piperazine derivatives and may require experimental confirmation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in identifying the FPP isomers.
References
Application Notes and Protocols for 2-(3-Fluorophenyl)piperazine in Dopamine Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3-Fluorophenyl)piperazine as a ligand for dopamine receptor binding studies. This document includes a summary of its binding affinity, detailed experimental protocols for its characterization, and a protocol for its synthesis.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological functions within the central nervous system, including motor control, cognition, and reward pathways. They are critical therapeutic targets for a range of neurological and psychiatric disorders. Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, whereas D2-like receptors couple to Gαi/o proteins to inhibit this enzyme. The study of ligands that interact with these receptors is fundamental to the development of novel therapeutics. This compound is a phenylpiperazine derivative that serves as a valuable scaffold in medicinal chemistry for the development of dopaminergic ligands.
Data Presentation
| Receptor Subtype | Ligand Class | Binding Affinity (Ki) [nM] | Reference |
| Human D2 | 2-Fluorophenyl piperazine compounds | 349 - 7522 | [1] |
| Human D3 | 2-Fluorophenyl piperazine compounds | 96 - 1413 | [1] |
Note: This data is for 2-fluorophenylpiperazine derivatives and should be considered indicative for this compound. Empirical determination of the binding affinities for this compound is highly recommended.
Mandatory Visualizations
References
Lack of Publicly Available Research on 2-(3-Fluorophenyl)piperazine in Animal Models of Depression
Despite a comprehensive search of available scientific literature, no specific studies on the experimental use of 2-(3-Fluorophenyl)piperazine in animal models of depression were identified. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific compound, cannot be generated at this time.
Research into novel psychoactive compounds is a dynamic field, and the absence of published data for this compound suggests that its antidepressant potential may not have been extensively investigated or the findings have not been publicly disseminated. The piperazine chemical class itself is broad, with many derivatives showing a range of effects on the central nervous system.[1][2]
While direct information on this compound is unavailable, research has been conducted on structurally similar compounds, offering insights into how fluorophenylpiperazine derivatives might interact with neurological systems relevant to depression.
For instance, studies on other piperazine derivatives have demonstrated antidepressant-like effects in animal models, often implicating the monoaminergic system and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3] For example, the piperazine derivative LQFM212 showed antidepressant-like effects in mice, which were reversed by antagonists for various monoamine receptors, suggesting a mechanism involving these pathways.[3]
Additionally, various N-substituted piperazines have been evaluated for their behavioral effects in rodents, with some showing stimulant or hallucinogen-like properties. The compound para-fluorophenylpiperazine (pFPP), another positional isomer, has been studied in conjunction with other substances, with suggestions that it may act on serotonin 5-HT1A receptors.
The broader class of piperazine derivatives has been a significant scaffold in the development of antidepressant and antipsychotic medications.[1][2] Their favorable pharmacokinetic profile for crossing the blood-brain barrier makes them attractive candidates for CNS drug development.[1]
Given the lack of specific data for this compound, researchers interested in its potential antidepressant effects would need to conduct foundational preclinical studies. These would likely involve a battery of standard behavioral tests in rodents, such as the Forced Swim Test and Tail Suspension Test to assess antidepressant-like activity, and neurochemical analyses to determine its mechanism of action.
Should the user be interested, a detailed report on a related, studied compound, such as meta-chlorophenylpiperazine (m-CPP) or other fluorinated piperazine derivatives for which public data is available, can be provided as an alternative.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(3-Fluorophenyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine and its derivatives are a versatile class of compounds with significant therapeutic potential, including applications in oncology.[1] The evaluation of the cytotoxic effects of new chemical entities is a critical step in the drug discovery process.[2] These application notes provide detailed protocols for a panel of in vitro cell-based assays to assess the cytotoxicity of 2-(3-Fluorophenyl)piperazine derivatives. The described assays are designed to evaluate various indicators of cell health, including metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).
Presumed Mechanism of Action: Many piperazine derivatives exert their cytotoxic effects by inducing apoptosis.[3] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic pathways. The intrinsic pathway is often characterized by the loss of mitochondrial membrane potential, the release of pro-apoptotic proteins like cytochrome c, and the subsequent activation of executioner caspases (e.g., Caspase-3/7).[3][4] Some novel 1-(2-fluorophenyl) piperazine derivatives have been shown to down-regulate the anti-apoptotic protein BCL2 and up-regulate the executioner caspase-3, pointing towards the intrinsic apoptotic pathway as a key mechanism of action.[5]
General Experimental Workflow
A standardized workflow is crucial for the systematic evaluation of novel compounds. This process typically begins with a broad assessment of cytotoxicity and cell viability, followed by more specific assays to determine the mechanism of cell death.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear, structured tables. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[6] A lower IC₅₀ value indicates higher cytotoxic potency.[1]
Table 1: Cytotoxicity of this compound Derivative X (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 16.98 ± 1.21 |
| HCT-116 | Colorectal Carcinoma | 48 | 25.43 ± 2.05 |
| A549 | Lung Carcinoma | 48 | 31.15 ± 2.89 |
| HepG2 | Hepatocellular Carcinoma | 48 | 19.87 ± 1.56 |
| MRC-5 | Normal Lung Fibroblast | 48 | > 100 |
Table 2: Cytotoxicity of this compound Derivative X (LDH Release Assay)
| Cell Line | Cancer Type | Incubation Time (h) | % Cytotoxicity at 2x IC₅₀ ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 24 | 45.6 ± 3.8 |
| HCT-116 | Colorectal Carcinoma | 24 | 38.2 ± 3.1 |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]
Materials:
-
96-well flat-bottom sterile plates
-
This compound derivative stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include appropriate controls:
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Cell Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[12][13] The LDH assay quantifies this released enzyme, serving as an indicator of cytotoxicity and cell lysis.[14] The amount of LDH activity in the supernatant is proportional to the number of dead or damaged cells.
Materials:
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution)
-
96-well flat-bottom sterile plates
-
Test compound and controls
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: On the same plate, set up the following LDH controls:[9][14]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the vehicle.
-
Medium Background: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4-5 minutes to pellet the cells.[6]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6] Add 50 µL of the LDH reaction mixture to each well.[15]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to subtract background absorbance.[15]
Data Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: The activation of caspases-3 and -7 is a key event in the apoptotic pathway.[17] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[18] When these caspases are active in apoptotic cells, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Opaque-walled 96-well sterile plates (for luminescence assays)
-
Test compound and controls
-
Luminometer or microplate reader with luminescence detection capability
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of medium.
-
Compound Treatment: Add various concentrations of the this compound derivative to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a time determined by the expected kinetics of apoptosis (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank (no cells) control from all other readings.
-
Express the results as Relative Luminescence Units (RLU) or as a fold-change in caspase activity compared to the vehicle control.
-
Fold Change = RLU of Treated Sample / RLU of Vehicle Control
-
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Improving the yield of 2-(3-Fluorophenyl)piperazine synthesis reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Fluorophenyl)piperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Primary Condensation/Cyclization Step
Question: My initial reaction to form the piperazine ring precursor, for example, by reacting (3-fluorophenyl)glyoxal with ethylenediamine, is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the initial cyclization step often stem from suboptimal reaction conditions or degradation of starting materials.
-
Control of Reaction Temperature: The initial condensation to form the dihydropyrazine intermediate is often exothermic. It is crucial to control the temperature, for instance, by the slow, dropwise addition of one reagent to the other, to prevent side reactions.[1]
-
Purity of Starting Materials: Ensure the (3-fluorophenyl)glyoxal and ethylenediamine are of high purity. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent is critical for ensuring the solubility of reactants. Ethanol is a commonly used solvent for this type of reaction.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
Issue 2: Inefficient Reduction of the Dihydropyrazine or Piperazinone Intermediate
Question: The reduction of the intermediate (e.g., 2-(3-fluorophenyl)-2,3-dihydropyrazine or a piperazinone derivative) to the final this compound is incomplete or results in side products. How can I optimize this step?
Answer: The choice of reducing agent and reaction conditions is paramount for an efficient and clean reduction.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for the dihydropyrazine intermediate.[1] For piperazinone intermediates, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary.[2]
-
Reaction Conditions: Reductions with NaBH₄ are typically carried out at room temperature.[1] Reactions with LiAlH₄ require anhydrous conditions and are often performed in solvents like tetrahydrofuran (THF).
-
Stoichiometry of Reducing Agent: Using an insufficient amount of the reducing agent will lead to an incomplete reaction. An excess is generally used, but a large excess can sometimes lead to over-reduction or other side reactions.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and isolate the product. The pH should be adjusted to ensure the product is in its free base form for extraction.
Issue 3: Formation of Disubstituted Piperazine Byproducts
Question: In reactions involving the direct arylation of a piperazine derivative, I am observing the formation of 1,4-disubstituted byproducts, which lowers the yield of my desired mono-substituted product. How can this be avoided?
Answer: The formation of disubstituted byproducts is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring.[3] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of the piperazine starting material (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[3][4]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[3][5] The protecting group blocks one nitrogen, allowing the reaction to occur selectively at the other. The protecting group is then removed in a subsequent step.
-
Slow Addition of the Electrophile: Adding the arylating agent slowly, especially at low temperatures, can help control the reaction rate and minimize the chance of a second substitution on the already-reacted piperazine.[3][4]
Issue 4: Low Yields in Buchwald-Hartwig Amination
Question: I am attempting to synthesize an N-aryl piperazine precursor using a Buchwald-Hartwig amination and the yield is consistently low. What factors should I investigate?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several parameters.[6][7] Low yields can often be attributed to catalyst deactivation or suboptimal reaction conditions.[3][8]
| Parameter | Troubleshooting Steps |
| Catalyst & Ligand | The choice of palladium precursor and phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands may be required. Consider screening different ligand/catalyst combinations.[8][9] |
| Base Selection | The base is critical for both reaction rate and preventing side reactions. If a strong base like NaOtBu is causing starting material decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[3][8] |
| Solvent | Common solvents include toluene, dioxane, and THF. If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3][8] |
| Temperature & Time | Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitor the reaction progress to find the optimal temperature and duration.[3][8] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies include:
-
Cyclization followed by reduction: This often involves the condensation of a 1,2-diamine (like ethylenediamine) with a suitable α-dicarbonyl or α-haloketone precursor derived from 3-fluoroacetophenone, followed by reduction of the resulting cyclic imine or enamine. A related method involves reacting (3-fluorophenyl)glyoxal with ethylenediamine and then reducing the intermediate.[1]
-
Multi-step synthesis from piperazin-2-one: This involves the N-arylation of piperazin-2-one with a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene) followed by reduction of the amide functionality.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide and a piperazine derivative.[10][11]
Q2: What purification methods are most effective for this compound?
A2: The basic nature of piperazines can make purification by standard silica gel column chromatography challenging due to streaking.[4] Effective methods include:
-
Column Chromatography: Using deactivated silica or alumina with a solvent system containing a small amount of a basic modifier like triethylamine can improve separation.[4]
-
Acid-Base Extraction: The basic nature of the product allows for purification by extracting it into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the product into an organic solvent.
-
Salt Formation: The product can be precipitated as a salt (e.g., hydrochloride or diacetate) by adding the corresponding acid to a solution of the crude product.[4][12] The purified salt can then be filtered and, if necessary, converted back to the free base.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Standard laboratory safety practices should be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves.
-
Handling reagents like lithium aluminum hydride and sodium borohydride with care, as they are reactive with water.
-
Consulting the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Representative Protocol: Synthesis via Cyclization and Reduction
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-(3-fluorophenyl)-2,3-dihydropyrazine
-
To a stirred solution of (3-fluorophenyl)glyoxal (1.0 eq) in ethanol (approx. 0.3 M), add a solution of ethylenediamine (1.0 eq) in ethanol dropwise over 15-20 minutes at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the resulting solution containing the dihydropyrazine intermediate is typically used directly in the next step without isolation.
Step 2: Reduction to this compound
-
To the ethanolic solution from Step 1, add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or salt formation as described in the FAQs.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low reaction yield.
References
- 1. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Troubleshooting guide for 2-(3-Fluorophenyl)piperazine synthesis byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-(3-Fluorophenyl)piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What is the most common byproduct in the synthesis of this compound and how can I minimize its formation?
Answer:
The most prevalent byproduct in the N-arylation of piperazine is the N,N'-bis(3-fluorophenyl)piperazine . This occurs when a second molecule of the 3-fluoroaryl halide reacts with the remaining nitrogen of the desired monosubstituted product.
Strategies to Minimize N,N'-bis(3-fluorophenyl)piperazine Formation:
-
Stoichiometry Control: Employing an excess of piperazine relative to the 3-fluoroaryl halide is a key strategy to favor the formation of the mono-arylated product.[1] A larger pool of unreacted piperazine increases the probability that the aryl halide will react with a primary amine rather than the secondary amine of the already-substituted product.
-
Reaction Conditions: Elevated temperatures and extended reaction times can promote the formation of the thermodynamically more stable disubstituted byproduct.[2] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to terminate the reaction once the formation of the desired product is at its maximum.[2]
-
Controlled Addition: A slow, controlled addition of the 3-fluoroaryl halide to the reaction mixture containing an excess of piperazine can also help in minimizing the formation of the disubstituted byproduct.
Question 2: My yield of this compound is consistently low when using a Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Buchwald-Hartwig amination for synthesizing N-aryl piperazines can arise from several factors related to the catalyst system, reaction conditions, and reagents.[2][3]
Potential Causes and Optimization Steps:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for an efficient reaction. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have proven to be effective.[1] If you are using older generation ligands, the catalytic activity might be insufficient, leading to low conversion.
-
Troubleshooting: Screen a variety of modern phosphine ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
-
Base Selection: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are sensitive, a strong base might cause decomposition.[2][3] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may result in slower or incomplete reactions.[1][2][3]
-
Troubleshooting: If you suspect starting material decomposition, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄. Conversely, if the reaction is sluggish, a stronger base like NaOtBu might be necessary.
-
-
Solvent Effects: The solubility of reagents and the stability of the catalytic species are influenced by the solvent.[2][3] Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2][3]
-
Troubleshooting: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent.
-
-
Reaction Temperature and Time: Many N-arylation reactions require heating (typically in the range of 80-110 °C) to proceed at a reasonable rate.[1] Suboptimal temperatures can lead to incomplete reactions, while excessively high temperatures can cause degradation of the catalyst or reactants.
-
Troubleshooting: Optimize the reaction temperature in small increments. Monitor the reaction progress closely to determine the optimal reaction time.
-
Illustrative Table for Buchwald-Hartwig Optimization:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield of 2-(3-FPh)piperazine (%) | N,N'-bis(3-FPh)piperazine (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 | 10 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 90 | 5 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 75 | 8 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 60 | 12 |
Note: This table is for illustrative purposes to guide optimization and does not represent actual experimental data.
Question 3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
The basic nature of the piperazine nitrogen can present challenges during purification, particularly with column chromatography on silica gel.
Recommended Purification Protocols:
-
Column Chromatography: This is the most common purification method. To prevent the basic product from streaking or "tailing" on the acidic silica gel, it is advisable to add a small amount of a basic modifier to the eluent.[2]
-
Procedure: Use a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes, and add 0.5-1% triethylamine or ammonia in methanol to the eluent system.
-
-
Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities.[2]
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified free base of this compound.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis of this compound
Materials:
-
1-Bromo-3-fluorobenzene
-
Piperazine (use a 2-3 fold excess)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., RuPhos or XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add piperazine followed by the anhydrous solvent.
-
Stir the mixture for a few minutes, then add 1-bromo-3-fluorobenzene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue using column chromatography or acid-base extraction as described above.
Protocol 2: Analytical Method for Reaction Monitoring by HPLC-MS
Objective: To monitor the consumption of starting materials and the formation of this compound and the N,N'-bis(3-fluorophenyl)piperazine byproduct.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) detector
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
UV Detection: 254 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode.
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with methanol (1 mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Dilute the filtered sample further with the mobile phase if necessary.
-
Inject the sample into the HPLC-MS system.
Expected Masses (in positive ESI mode):
-
This compound: [M+H]⁺ = 181.1
-
N,N'-bis(3-fluorophenyl)piperazine: [M+H]⁺ = 275.1
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the common N,N'-bis-arylated byproduct.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Optimization of HPLC-UV Conditions for 2-(3-Fluorophenyl)piperazine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) conditions for the detection of 2-(3-Fluorophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for developing an HPLC-UV method for this compound?
A1: The primary considerations for developing an HPLC-UV method for this compound include selecting an appropriate stationary phase (column), mobile phase composition, and detection wavelength. Given the structure of the analyte, a reversed-phase C18 column is a suitable starting point. The mobile phase will likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to ensure the analyte is in a single ionic form, which typically results in better peak shape. The fluorophenyl group in the molecule allows for direct UV detection. Preliminary experiments should be conducted to determine the UV absorbance maximum (λmax) for optimal sensitivity.
Q2: Is derivatization necessary for the detection of this compound?
A2: No, derivatization is generally not necessary for this compound. Unlike simple piperazine which lacks a strong chromophore and often requires derivatization to be detected by UV, the fluorophenyl group in this compound provides sufficient UV absorbance for direct detection.[1][2] However, if extremely low detection limits are required, derivatization could be explored to enhance the UV response.
Q3: What is a good starting point for the HPLC-UV conditions?
A3: A good starting point for the analysis of this compound can be adapted from methods used for other piperazine derivatives.[3] The following table summarizes a recommended initial set of conditions.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for λmax (typically around 210-240 nm for phenylpiperazines) |
Q4: How can I improve the peak shape for this compound?
A4: Peak tailing is a common issue with amine-containing compounds like piperazines. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or formic acid can protonate the amine groups, reducing their interaction with residual silanols on the stationary phase.
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize secondary interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High System Pressure | Blockage in the system (e.g., column frit, tubing, guard column).[4] | - Reverse flush the column (if permissible by the manufacturer).- Replace the column inlet frit.- Check for blockages in the injector or tubing. |
| Low System Pressure | Leak in the system.[5] | - Systematically check all fittings for leaks, starting from the pump and moving towards the detector.- Ensure pump seals are not worn. |
| Baseline Noise or Drift | Air bubbles in the mobile phase or detector flow cell.[6] Contaminated mobile phase or column. Lamp nearing the end of its life. | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent.- Ensure a stable column and detector temperature.- Replace the UV lamp if necessary. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase.[4] Column overload. | - Add a competing base (e.g., a small amount of diethylamine) to the mobile phase, or lower the pH with an acid like TFA.[3]- Use a base-deactivated column.- Reduce the injection volume or sample concentration. |
| Peak Splitting or Broadening | Column void or contamination at the head of the column.[7] Sample solvent incompatible with the mobile phase. | - Replace the column or guard column.- Dissolve the sample in the mobile phase or a weaker solvent. |
| No Peaks or Very Small Peaks | Incorrect injection or no sample loaded. Detector wavelength is not set correctly. | - Verify the injection process and ensure the syringe is drawing the sample.- Check the detector settings and ensure the wavelength is appropriate for the analyte. |
| Ghost Peaks | Contamination in the injection system or mobile phase. Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Use a needle wash function if available. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to achieve desired separation and sensitivity.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Trifluoroacetic acid (TFA)
2. Instrument and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 2% to 35% B over 4 min, hold at 35% B for 4 min, then to 100% B over 4 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 290 nm (or λmax determined by DAD scan) |
This method is adapted from a procedure for a similar compound, 1-methyl-4-amino-piperazine, and may require optimization.[8]
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction or filtration may be necessary.
4. System Suitability Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections of a standard.
References
Preventing degradation of 2-(3-Fluorophenyl)piperazine during storage
Welcome to the technical support center for 2-(3-Fluorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on stability studies of analogous phenylpiperazine compounds, storage at refrigerated (4°C) or frozen (-20°C) temperatures is highly recommended to ensure long-term stability.[1][2] Room temperature storage should be avoided as it can lead to significant degradation over time.[2] The storage area should be protected from light and moisture.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous piperazine compounds can undergo oxidative and thermal degradation.[3][4] For piperazine, oxidative degradation can be catalyzed by metal ions and may lead to the formation of products like N-formylpiperazine and ethylenediamine.[3][4] Thermal degradation at elevated temperatures can also lead to ring-opening reactions.[3][5] It is plausible that this compound could be susceptible to similar degradation mechanisms, particularly oxidation of the piperazine ring.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by monitoring the purity of your sample over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. A generic HPLC method for piperazine derivatives can be adapted for this purpose.
Q5: Are there any recommended stabilizers for this compound?
A5: There is currently no specific information available on stabilizers for this compound. However, proper storage in an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative degradation. The use of antioxidants could be explored, but their compatibility and effectiveness would need to be validated for your specific application.
Troubleshooting Guides
Problem: I observe unexpected peaks in the chromatogram of my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the compound is stored in a tightly sealed container at low temperatures (-20°C is preferable) and protected from light and moisture.[1][2] Compare the chromatogram of the stored sample with a freshly prepared standard or a sample that has been stored under optimal conditions.
-
-
Possible Cause 2: Contamination of the sample or analytical system.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware and solvents used for sample preparation are clean. Prepare a fresh sample from a new container of this compound, if available, and re-analyze.
-
Problem: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: Degradation of the compound.
-
Solution: This is a strong indicator of degradation. It is recommended to perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. This will allow for accurate quantification of the parent compound in the presence of its degradants. It is advisable to use a fresh, unopened container of the compound for critical experiments or to re-qualify the standard.
-
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Frozen) or 4°C (Refrigerated) | Phenylpiperazines are less stable than benzylpiperazines, and room temperature storage is detrimental.[2] |
| Atmosphere | Tightly sealed container, inert gas (optional) | To prevent oxidation and moisture ingress. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | To avoid chemical reactions and decomposition. |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of any susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the piperazine nitrogen atoms.[6] |
| Thermal | Solid sample at 70°C for 48 hours | Thermally induced decomposition. |
| Photolytic | Exposure to UV light (e.g., 254 nm) for 24 hours | Photolytic cleavage of bonds. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare five separate solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To one solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidation: To a third solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. After the exposure, dissolve it in the chosen solvent to a concentration of 1 mg/mL.
-
Control Sample: Keep the fifth solution at -20°C, protected from light.
-
-
Neutralization: After the stress period, cool the acid and base-hydrolyzed samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC, as described in Protocol 2. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study (or any other sample) to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Analysis of 2-(3-Fluorophenyl)piperazine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-(3-Fluorophenyl)piperazine.
Troubleshooting Guides
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Baseline Noise
Possible Cause: Matrix components, such as phospholipids, co-eluting with this compound can cause ion suppression, leading to reduced signal intensity and poor peak shape.[1][2][3] Contamination in the LC-MS system can also contribute to high baseline noise.[2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4][5] Mixed-mode cation exchange SPE can be particularly effective for basic compounds like piperazines.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but recovery of polar analytes may be a challenge.[6]
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE-Phospholipid are designed to specifically remove phospholipids, a major source of ion suppression in plasma and serum samples.[7][8]
-
Protein Precipitation (PPT): While a simple and fast technique, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[1][6]
-
-
Chromatographic Optimization:
-
System Maintenance:
-
Regularly flush the LC system and clean the ion source to remove contaminants that can contribute to baseline noise and signal suppression.[2]
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples can lead to inconsistent ion suppression or enhancement, resulting in poor reproducibility of quantitative data.[1][10]
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[10][11][12] A SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[12][13]
-
Matrix-Matched Calibration Standards: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[5][14]
-
Standard Addition: This method can be used to correct for matrix effects by constructing a calibration curve within each sample, but it is more labor-intensive.[11][15]
-
Robust Sample Preparation: A consistent and effective sample preparation method will minimize variability in matrix composition between samples.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[12][16] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative methods.[12][16][17]
Q2: What are the primary causes of matrix effects in bioanalysis?
A2: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[4][6][18] Other endogenous components such as salts, proteins, and metabolites, as well as exogenous substances like dosing vehicles, can also cause interference.[6][19]
Q3: How can I assess the presence and extent of matrix effects in my assay for this compound?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[4][9]
-
Post-Extraction Spike Method: The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[4][20]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for this compound analysis?
A4: While highly recommended as the most reliable way to compensate for matrix effects, a SIL-IS may not be strictly necessary if you can demonstrate through validation experiments that matrix effects are negligible or well-controlled by your sample preparation and chromatographic methods.[11][12] However, for regulated bioanalysis, the use of a SIL-IS is standard practice.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10][11] However, this approach is only viable if the concentration of this compound in the sample is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[10]
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects, specifically focusing on phospholipid removal, a key concern for the analysis of compounds like this compound in biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >95 | <10 | 50-80 (Ion Suppression) | [1][6] |
| Liquid-Liquid Extraction (LLE) | 60-90 | 80-95 | 5-20 (Ion Suppression) | [6] |
| Solid-Phase Extraction (SPE) | 85-105 | 90-99 | <15 | [4] |
| HybridSPE-Phospholipid | >90 | >99 | <5 | [7] |
Note: Values are generalized from multiple studies on small molecules in plasma and may vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS (if available) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the intended sample preparation method. Spike this compound and its SIL-IS into the final, extracted matrix samples at a concentration equivalent to a mid-level QC.
-
Set C (Matrix-Matched Standard): Spike this compound and its SIL-IS into the blank matrix before the extraction process (used for assessing recovery, not included in matrix effect calculation).
-
-
Analysis: Analyze all samples from Set A and Set B using the developed LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
If using a SIL-IS, calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
An IS-Normalized MF close to 1 indicates effective compensation of the matrix effect by the internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a general SPE protocol for the extraction of this compound from plasma, aimed at reducing matrix effects.
Methodology:
-
Cartridge/Plate Selection: Use a mixed-mode strong cation exchange (MCX) SPE sorbent.
-
Conditioning: Condition the SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 100 µL of 2% formic acid in water.
-
Vortex mix.
-
Load the entire pre-treated sample onto the SPE plate/cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 2 x 0.5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. zefsci.com [zefsci.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the N-alkylation of 2-(3-Fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction conditions for the N-alkylation of 2-(3-Fluorophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of this compound?
A1: The two most common and effective methods for the N-alkylation of piperazine derivatives like this compound are:
-
Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1]
-
Reductive Amination: This is a two-step, one-pot process where the piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][2]
Q2: How can I selectively achieve mono-N-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Achieving mono-selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing alkylation to the other. The Boc group can be subsequently removed.[1][2]
-
Control Stoichiometry: Using an excess of the piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility of the product, often due to salt formation, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low to No Yield | Inactive catalyst (if applicable). | Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1] |
| Insufficient base strength or amount. | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] | |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] | |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider gradually increasing the temperature.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of this compound relative to the alkylating agent.[1] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture.[1] | |
| Unprotected piperazine. | For optimal control, use a mono-protected piperazine like N-Boc-2-(3-Fluorophenyl)piperazine.[1] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents. | Change to a more suitable solvent like DMF.[1] |
| Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1] | |
| Catalyst poisoning (if applicable). | Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1] | |
| Side Reactions / Product Decomposition | Unstable alkylating agent or product. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1] |
| Poor Reproducibility | Sensitivity to trace impurities. | Use high-purity reagents and anhydrous solvents.[1] |
| Inconsistent inert atmosphere. | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1] |
Experimental Protocols
Protocol 1: Direct N-alkylation using an Alkyl Bromide
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Reductive Amination
This protocol provides a general method for N-alkylation via reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve this compound in DCM or DCE.
-
Add the aldehyde or ketone to the solution.
-
Stir the mixture at room temperature for a short period to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for direct N-alkylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
In Vitro Comparative Analysis of 2-FPP, 3-FPP, and 4-FPP Isomers: A Guide for Researchers
A comprehensive in vitro comparison of the fluorophenmetrazine (FPP) isomers—2-FPP, 3-FPP, and 4-FPP—reveals distinct pharmacological profiles at monoamine transporters. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their potency and mechanism of action.
The primary mechanism of action for 2-FPP, 3-FPP, and 4-FPP involves their interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In vitro studies utilizing human embryonic kidney (HEK293) cells expressing these transporters and rat brain synaptosomes have demonstrated that all three isomers are potent inhibitors of dopamine and norepinephrine uptake, while exhibiting significantly lower potency at the serotonin transporter.[1][2] Furthermore, these compounds act as monoamine releasers, a mechanism they share with amphetamine-like substances.[1][2][3]
Comparative Potency at Monoamine Transporters
The inhibitory effects of the FPP isomers on monoamine uptake were quantified through in vitro assays in HEK293 cells. The half-maximal inhibitory concentrations (IC₅₀) indicate that 2-FPP, 3-FPP, and 4-FPP are potent inhibitors at DAT and NET, with potencies comparable to cocaine.[1][2] In contrast, their affinity for SERT is substantially weaker.[1][2]
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
| 2-FPP | < 2.5 | < 2.5 | > 80 |
| 3-FPP | < 2.5 | < 2.5 | > 80 |
| 4-FPP | < 2.5 | < 2.5 | > 80 |
Table 1: Comparative inhibitory potency (IC₅₀) of FPP isomers on monoamine transporters in HEK293 cells. Data sourced from Mayer et al. (2018).[1][2]
In addition to uptake inhibition, the FPP isomers have been shown to induce transporter-mediated efflux of monoamines.[1][2] Experiments in HEK293 cells demonstrated that all three isomers induce release via DAT, NET, and SERT, an effect that is enhanced by the Na⁺/H⁺ ionophore monensin.[1][2] Furthermore, studies using rat brain synaptosomes confirmed that each isomer evokes a concentration-dependent release of monoamines.[1][2] For 3-FPP, the half-maximal effective concentrations (EC₅₀) for release have been reported as 43 nM for dopamine and 30 nM for norepinephrine, with a significantly weaker effect on serotonin release (2558 nM).[4][5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells
This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Cell Culture:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418) to maintain transporter expression.[6]
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with varying concentrations of the test compounds (2-FPP, 3-FPP, or 4-FPP) or a vehicle control.
-
A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well, and the plate is incubated for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known transporter inhibitor (e.g., cocaine or mazindol for DAT).
-
IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.
Monoamine Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate from synaptosomes.
Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate buffer.
Assay Procedure:
-
Synaptosomes are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation at 37°C.
-
After loading, the synaptosomes are washed to remove the excess extracellular radiolabeled substrate.
-
The pre-loaded synaptosomes are then incubated with varying concentrations of the test compounds (2-FPP, 3-FPP, or 4-FPP) or a vehicle control.
-
At specified time points, aliquots of the supernatant are collected to measure the amount of released radioactivity.
-
The amount of radioactivity remaining in the synaptosomes is also determined after cell lysis.
-
The percentage of release is calculated relative to the total amount of pre-loaded radioactivity.
-
EC₅₀ values are determined from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The interaction of FPP isomers with monoamine transporters initiates a cascade of events that alter neurotransmitter signaling. The following diagrams illustrate the mechanism of action and the experimental workflow for assessing monoamine release.
Conclusion
The in vitro data clearly indicate that 2-FPP, 3-FPP, and 4-FPP are potent and selective inhibitors of dopamine and norepinephrine transporters, acting as monoamine releasers. Their pharmacological profile suggests a high potential for stimulant effects, which is consistent with their classification as new psychoactive substances. The provided experimental protocols and diagrams offer a foundational understanding for researchers investigating the detailed mechanisms of these and similar compounds. Further research is warranted to explore the downstream signaling effects and potential toxicological profiles of these isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
Validating the Neuroprotective Potential of 2-(3-Fluorophenyl)piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of 2-(3-Fluorophenyl)piperazine derivatives against established and alternative neuroprotective agents. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to facilitate informed decisions in neurodegenerative disease research and drug development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of novel compounds is typically assessed through a battery of in vitro and in vivo assays. This section summarizes the available quantitative data for a representative this compound derivative and compares it with established neuroprotective drugs: Memantine, Riluzole, and Edaravone.
Table 1: In Vitro Neuroprotective Activity
| Compound/Drug | Assay Type | Cell Line | Insult/Model | Concentration | Outcome | Reference |
| --INVALID-LINK--methanone (PPZ1) | Neurite Outgrowth | Hippocampal Neurons | Not Specified | Not Specified | Promotes neurite growth | [1] |
| Memantine | [³H] DA uptake | Rat primary midbrain neuron-glia | Lipopolysaccharide (LPS) | 0.1–10 µM | Dose-dependent reduction in LPS-induced loss of DA uptake | [1] |
| Memantine | Cell Viability | In vitro ischemia model | Hypoxia | 10 and 50 µM | Significant attenuation of cell death | [2] |
| Riluzole | Repetitive Neuronal Firing | Rat striatal, mouse spinal, rat cortical neurons | Sustained current injection | ≤1 µM | Reduced repetitive firing | [3] |
| Edaravone | Cell Viability | Cultured nerve cells | SIN-1 (peroxynitrite donor) | 10 and 100 µM | Increased survival rate from 35% to 51% and 65% respectively | [4] |
| Edaravone | Cell Viability | Cultured bovine aortic endothelial cells | 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) | 1 µM | Inhibited cell death by 57% | [4] |
Table 2: In Vivo Neuroprotective and Functional Outcomes
| Compound/Drug | Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Memantine | Rat | 6-OHDA model of Parkinson's Disease | 20 mg/kg/day | Subcutaneous infusion | Significant protection of Nucleus Basalis of Meynert (NBM) neurons from LPS-induced inflammation | [5] |
| Riluzole | Rat | 6-OHDA model of Parkinson's Disease | 8 mg/kg | Not Specified | Reduced loss of tyrosine hydroxylase immunoreactivity on the lesioned side | [6] |
| Edaravone | Rat | Global Cerebral Hypoxia | Not Specified | Not Specified | Transient neuroprotective effects on motor behavior and early immune responses | [7] |
| Edaravone | Rat | Streptozotocin (STZ)-induced sporadic Alzheimer's Disease | 9mg/kg | Not Specified | Significantly improved cognitive damage and restored levels of oxidative stress markers | [8] |
Signaling Pathways in Neuroprotection
The mechanisms underlying the neuroprotective effects of this compound derivatives are an active area of investigation. One promising target is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel involved in neuronal signaling and survival.
Figure 1. Proposed signaling pathway for the neuroprotective effects of this compound derivatives via TRPC6 activation.
Another potential mechanism involves the modulation of sigma receptors. For instance, the related compound SN79, a sigma receptor antagonist, has demonstrated neuroprotective effects against methamphetamine-induced toxicity by reducing the generation of reactive oxygen/nitrogen species and subsequent caspase activation.[9]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for key experimental assays.
Experimental Workflow for In Vitro Neuroprotection Assay
Figure 2. General workflow for assessing in vitro neuroprotective effects using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and alternatives) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for the desired pre-treatment period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., MPP+, 6-OHDA, H₂O₂) to the wells, except for the control wells.
-
MTT Addition: After the desired incubation period with the neurotoxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.[11]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol for Brain Tissue
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections through a series of xylene and graded ethanol washes.
-
Permeabilization: Incubate the slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature to permeabilize the tissue.[12]
-
Equilibration: Rinse the slides with PBS and incubate with Equilibration Buffer for 10 minutes.[12]
-
TdT Labeling: Add the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) to the sections and incubate for 60 minutes at 37°C in a humidified chamber.[12]
-
Detection: If using a fluorescent label, the signal can be visualized directly. For indirect methods, incubate with an appropriate antibody or detection reagent.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the slides and visualize using a fluorescence microscope.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This in vivo model is widely used to mimic ischemic stroke.
-
Anesthesia and Incision: Anesthetize the rodent (rat or mouse) and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation and Filament Insertion: Ligate the distal ECA. A nylon monofilament (4-0 for rats, 6-0 for mice) with a blunted, coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[3]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
-
Post-operative Care and Assessment: Suture the incision and provide post-operative care. Neurological deficits are assessed at various time points using standardized scoring systems. The extent of brain infarction is typically measured 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining.[3]
Conclusion
The available, albeit limited, evidence suggests that this compound derivatives, such as PPZ1, hold promise as neuroprotective agents, potentially acting through the activation of the TRPC6 signaling pathway.[1] However, to robustly validate their therapeutic potential, further research is imperative. Specifically, future studies should focus on:
-
Quantitative in vitro and in vivo studies to determine the potency and efficacy of a broader range of this compound derivatives.
-
Direct comparative studies against established neuroprotective agents like Memantine, Riluzole, and Edaravone under standardized experimental conditions.
-
In-depth mechanistic studies to fully elucidate the signaling pathways involved in their neuroprotective effects.
By addressing these key areas, the scientific community can effectively evaluate the clinical translatability of this promising class of compounds for the treatment of neurodegenerative diseases.
References
- 1. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Preparation of the Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotna.net [biotna.net]
- 9. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
A Comparative Guide to the Cross-reactivity of Phenylpiperazine Analogs with Serotonin and Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and functional potency of various phenylpiperazine analogs at the serotonin transporter (SERT) and the dopamine transporter (DAT). Due to the limited publicly available data for 2-(3-Fluorophenyl)piperazine, this document focuses on well-characterized reference compounds to establish a framework for evaluating transporter cross-reactivity. The provided experimental protocols and data serve as a baseline for researchers aiming to characterize novel compounds, including this compound.
Comparative Transporter Interaction Data
The following table summarizes the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of selected reference compounds for the human serotonin and dopamine transporters. Lower values indicate higher affinity or potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (DAT Ki / SERT Ki) |
| Citalopram | hSERT | 3[1] | - | |
| hDAT | >10,000[1] | >10,000[1] | >3333 | |
| Sertraline | hSERT | 0.29[2] | - | |
| hDAT | 25[2] | - | 86 | |
| GBR-12909 (Vanoxerine) | hDAT | 1[3] | - | |
| hSERT | >100[4][5] | 43[3] | <0.01 |
Note: Data for this compound is not currently available in the public domain. Researchers are encouraged to perform the assays described below to determine its specific activity profile.
Experimental Protocols
Radioligand Binding Assay for SERT and DAT
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target transporter expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human SERT or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935.
-
-
Test Compound: this compound and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known selective inhibitor (e.g., 10 µM Citalopram for SERT, 10 µM GBR-12909 for DAT).
-
Glass Fiber Filters (e.g., GF/C).
-
Scintillation Counter .
Procedure:
-
Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding wells, add the high concentration of the selective inhibitor.
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay for SERT and DAT
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosomes: Freshly prepared from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for SERT) of rodents.
-
Radiolabeled Neurotransmitters: [³H]-Serotonin ([³H]-5-HT) or [³H]-Dopamine ([³H]-DA).
-
Test Compound: this compound and reference compounds.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Non-specific Uptake Control: A high concentration of a selective inhibitor (e.g., 10 µM Citalopram for SERT, 10 µM GBR-12909 for DAT) or incubation at 4°C.
-
Cell Harvester and Glass Fiber Filters .
-
Scintillation Counter .
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the pellet in uptake buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).[2]
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration close to its Km value.
-
Incubation: Incubate for a short duration (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters multiple times with ice-cold uptake buffer.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value using non-linear regression analysis.
Signaling Pathway and Mechanism of Action
Monoamine transporters like SERT and DAT are crucial for regulating neurotransmission by clearing their respective neurotransmitters, serotonin and dopamine, from the synaptic cleft back into the presynaptic neuron. Phenylpiperazine analogs can interact with these transporters to inhibit this reuptake process, thereby increasing the extracellular concentration and duration of action of the neurotransmitters. The cross-reactivity of a compound for both SERT and DAT determines its pharmacological profile.
References
A Comparative Analysis of 2-(3-Fluorophenyl)piperazine and Conventional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine moiety is a recognized pharmacophore in the development of central nervous system (CNS) active agents, including antidepressants.[1] Phenylpiperazine derivatives, in particular, have been explored for their modulatory effects on monoaminergic systems, which are key targets for antidepressant therapies.[1] This guide provides a comparative overview of the potential efficacy of 2-(3-Fluorophenyl)piperazine relative to two well-established antidepressants: the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine.
Putative Mechanism of Action of this compound
Based on the pharmacology of related compounds such as para-fluorophenylpiperazine (pFPP), this compound is hypothesized to exert its antidepressant effects through modulation of the serotonergic system.[2] It may act as a serotonin 5-HT1A receptor agonist and potentially inhibit the reuptake of serotonin and norepinephrine.[2] The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity.
Comparative Efficacy Data
The following tables summarize key preclinical and clinical parameters for fluoxetine and imipramine. Data for this compound is designated as "Not Available" due to the absence of published studies.
Table 1: In Vitro Receptor Binding Profile (Ki, nM)
| Compound | SERT | NET | DAT | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| Fluoxetine | ~1 | ~150 | ~1000 | ~200 | ~100 | ~100 |
| Imipramine | ~1 | ~10 | ~500 | ~300 | ~30 | ~40 |
Data for Fluoxetine and Imipramine are approximate values compiled from various sources and may vary between studies.
Table 2: Preclinical Antidepressant-Like Efficacy (Animal Models)
| Compound | Forced Swim Test (FST) | Tail Suspension Test (TST) |
| This compound | N/A | N/A |
| Fluoxetine | Significant reduction in immobility time | Significant reduction in immobility time |
| Imipramine | Significant reduction in immobility time | Significant reduction in immobility time |
N/A: Not Available
Experimental Protocols
Detailed methodologies for the key preclinical assays used to evaluate antidepressant efficacy are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant drugs.[3][4]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[5]
-
Procedure: Mice or rats are placed individually into the water-filled cylinder.[5] A typical session lasts for 6 minutes.[4]
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[4] A reduction in immobility time is indicative of an antidepressant-like effect.[3]
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for assessing antidepressant-like activity in mice.[6][7]
-
Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape.[7] The setup should prevent the mice from climbing or reaching any surfaces.[6]
-
Procedure: Mice are individually suspended by their tails for a 6-minute session.[7]
-
Data Analysis: The total time the mouse remains immobile is recorded.[8] A decrease in the duration of immobility suggests a potential antidepressant effect.[6]
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for various receptors and transporters.
-
Preparation: Cell membranes expressing the target receptor or transporter (e.g., SERT, NET, DAT) are prepared.
-
Procedure: The membranes are incubated with a radiolabeled ligand that specifically binds to the target. Varying concentrations of the test compound are added to compete with the radioligand for binding.
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Signaling Pathways and Experimental Workflow
Monoaminergic Antidepressant Signaling Pathway
Most conventional antidepressants, including SSRIs and TCAs, exert their therapeutic effects by modulating monoaminergic neurotransmission, primarily involving serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[9][10][11] The diagram below illustrates the general signaling cascade initiated by the inhibition of monoamine reuptake.
Caption: General signaling pathway of monoaminergic antidepressants.
Hypothetical Experimental Workflow for Efficacy Comparison
The following diagram outlines a potential workflow for comparing the antidepressant efficacy of a novel compound like this compound with known antidepressants.
Caption: Experimental workflow for antidepressant efficacy screening.
Conclusion
While direct experimental data on this compound is currently lacking, the broader family of phenylpiperazine derivatives has shown promise in the development of novel antidepressants. Based on the pharmacology of related compounds, it is plausible that this compound interacts with the serotonergic system. To ascertain its therapeutic potential, rigorous preclinical evaluation, following the experimental protocols outlined in this guide, is essential. A direct comparison with established antidepressants like fluoxetine and imipramine in standardized behavioral models and receptor binding assays will be crucial to determine its efficacy and potential advantages. Researchers are encouraged to conduct such studies to elucidate the pharmacological profile of this and other novel phenylpiperazine derivatives.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. lasa.co.uk [lasa.co.uk]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. jove.com [jove.com]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine involvement in antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic mechanism of antidepressant action in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Piperazine Analogs: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. This guide provides a comparative analysis of fluorinated piperazine analogs, focusing on their structure-activity relationships (SAR) across different biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be a valuable resource for researchers in the field of drug discovery and development.
Comparative Biological Activity of Fluorinated Piperazine Analogs
The following tables summarize the in vitro activities of various fluorinated piperazine analogs against several key biological targets. The data highlights how the position and number of fluorine substitutions on the piperazine scaffold or its substituents influence potency and selectivity.
Dopamine Receptor Ligands
Fluorinated N-phenylpiperazine analogs have been extensively studied as ligands for dopamine D2 and D3 receptors, which are important targets for antipsychotic and anti-Parkinsonian drugs. The strategic placement of fluorine atoms can significantly impact binding affinity and selectivity.[1][2]
Table 1: Binding Affinities (Ki, nM) of Fluorinated N-Phenylpiperazine Analogs at Human D2 and D3 Dopamine Receptors
| Compound ID | Arylpiperazine Moiety | Linker/Tail Group | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity | Reference |
| 1a | 2-Fluorophenylpiperazine | 4-(Thiophen-3-yl)benzamide | 1.4 | 693 | ~500-fold | [2] |
| 1b | 3-Fluorophenylpiperazine | 4-(Thiophen-3-yl)benzamide | 2.5 | 1725 | ~690-fold | [2] |
| 1c | 4-Fluorophenylpiperazine | 4-(Thiophen-3-yl)benzamide | 3.1 | 1054 | ~340-fold | [2] |
| 2a | 2-Methoxyphenylpiperazine | 4-(2-Fluoroethoxy)benzamide | 0.17 | 27.7 | ~163-fold | [1] |
| 2b | 2-Methoxyphenylpiperazine | 4-(3-Fluoropropoxy)benzamide | 0.35 | 14.8 | ~42-fold | [1] |
| 2c | 2-Methoxyphenylpiperazine | 4-(4-Fluorobutoxy)benzamide | 0.29 | 7.3 | ~25-fold | [1] |
Data synthesized from multiple sources for comparative purposes.
Monoamine Oxidase-B (MAO-B) Inhibitors
Fluorinated phenylpiperazine moieties have been incorporated into pyridazinone scaffolds to develop selective MAO-B inhibitors for the treatment of neurodegenerative diseases. The following data demonstrates the impact of fluorine and other substituents on their inhibitory potency.[3]
Table 2: Inhibitory Potency (IC50, µM) of Pyridazinones with a (2-Fluorophenyl)piperazine Moiety against Human MAO-A and MAO-B
| Compound ID | Substitution on Pyridazinone | MAO-B IC50 (µM) | MAO-A IC50 (µM) | MAO-B Selectivity Index (SI) | Reference |
| T1 | H | > 10 | > 10 | - | [3] |
| T3 | 4-Cl | 0.039 | > 10 | > 256 | [3] |
| T5 | 4-F | 0.125 | > 10 | > 80 | [3] |
| T6 | 3-Br | 0.013 | > 10 | > 769 | [3] |
| T7 | 4-Br | 0.098 | > 10 | > 102 | [3] |
The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).
Antiplasmodial Agents
Recent studies have explored fluorinated piperazine-hydroxyethylamine analogs as potential antiplasmodial candidates for the treatment of malaria.[4][5][6]
Table 3: In Vitro Antiplasmodial Activity (IC50, µM) of Fluorinated Piperazine-Hydroxyethylamine Analogs
| Compound ID | Aromatic Moiety | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | Cytotoxicity (HepG2, µM) | Reference |
| 13g | 4-Chlorophenyl | 0.28 | 0.11 | > 150 | [4][5] |
| 14g | 4-Bromophenyl | 0.09 | 0.10 | > 150 | [4][5] |
Dd2 is a chloroquine-resistant strain of P. falciparum.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Radioligand Binding Assay for Dopamine Receptors
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Cell Lines: HEK-293 cells stably expressing human D2 or D3 dopamine receptors.
-
Radioligand: [³H]Spiperone or [¹²⁵I]Iodo-N-(p-aminophenethyl)spiperone.
-
Procedure:
-
Cell membranes are prepared and incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
MAO-A and MAO-B Inhibition Assay
This fluorometric assay determines the inhibitory activity of compounds on the two isoforms of monoamine oxidase.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (for MAO-A) and benzylamine (for MAO-B).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the fluorescent product (4-hydroxyquinoline for MAO-A or benzaldehyde for MAO-B, which is further reacted) is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[3]
In Vitro Antiplasmodial Activity Assay
The SYBR Green I-based fluorescence assay is commonly used to assess the in vitro efficacy of compounds against Plasmodium falciparum.
-
Parasite Strains: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
-
Procedure:
-
Synchronized ring-stage parasites are cultured in human erythrocytes.
-
The parasitized red blood cells are incubated with serial dilutions of the test compounds for 72 hours.
-
SYBR Green I, a fluorescent dye that binds to DNA, is added to the culture plates.
-
The fluorescence intensity, which is proportional to the parasite growth, is measured.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the dose-response curves.[5]
Visualizing Molecular Interactions and Workflows
Graphical representations are provided to illustrate key signaling pathways, experimental workflows, and logical relationships in the SAR of fluorinated piperazine analogs.
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: Synthesis of pyridazinone-based MAO-B inhibitors.
Caption: SAR logical relationship for fluorinated piperazines.
References
- 1. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Selectivity of Phenylpiperazine Derivatives for Monoamine Oxidase-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of a representative phenylpiperazine derivative for monoamine oxidase-B (MAO-B) against other established MAO inhibitors. The data presented herein is intended to support researchers in the selection of appropriate chemical probes and to inform the development of novel therapeutics targeting MAO-B.
Introduction to MAO-B and its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities. MAO-B is of particular interest in neurodegenerative diseases, such as Parkinson's disease, due to its role in the degradation of dopamine. Selective inhibition of MAO-B can increase dopaminergic neurotransmission, offering a therapeutic benefit.
The selectivity of an inhibitor for MAO-B over MAO-A is a critical parameter in drug development to minimize off-target effects. This is quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) for MAO-A to that of MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.
Comparative Analysis of MAO-B Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of the representative (2-Fluorophenyl)piperazine derivative against a panel of selective and non-selective MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Type of Inhibition |
| (2-Fluorophenyl)piperazine Derivative (T6) | 1.57 | 0.013 | 120.8 | Reversible |
| Selegiline | - | ~0.0068[1] | - | Irreversible |
| Rasagiline | 0.7[2] | 0.014[2] | ~50[2] | Irreversible |
| Safinamide | 80[2] | 0.079[2] | ~1000[2] | Reversible |
| Phenelzine | - | - | Non-selective | Irreversible |
| Tranylcypromine | - | - | Non-selective | Irreversible |
| Iproniazid | 37[1] | 42.5[1] | ~0.87 | Irreversible |
Note: Data for the (2-Fluorophenyl)piperazine Derivative (T6) is from a study on pyridazinones containing the (2-fluorophenyl) piperazine moiety[3]. IC50 values for other compounds are compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
The determination of IC50 values for MAO inhibitors is typically conducted using an in vitro fluorometric assay. Below is a generalized protocol based on commonly cited methodologies.
In Vitro MAO Inhibition Assay (Fluorometric Method)
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine or p-tyramine, is prepared in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Inhibitor Preparation: The test compound, 2-(3-Fluorophenyl)piperazine derivative, and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure:
-
The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of the inhibitor or vehicle control in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction produces hydrogen peroxide (H₂O₂), which is then used in a secondary reaction.
-
In the presence of horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin).
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve. The Selectivity Index is calculated by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Visualizations
Signaling Pathway of MAO-B Inhibition
The following diagram illustrates the role of MAO-B in the metabolism of dopamine and the mechanism of action of MAO-B inhibitors.
Caption: Dopamine metabolism and the inhibitory action of MAO-B inhibitors.
Experimental Workflow for MAO-B Inhibition Assay
The diagram below outlines the key steps in the in vitro fluorometric assay used to determine the inhibitory potential of a compound against MAO-B.
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
References
- 1. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-(3-Fluorophenyl)piperazine at the Dopamine D2 Receptor: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the molecular docking of 2-(3-Fluorophenyl)piperazine at the human Dopamine D2 receptor (D2R). It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders. This document outlines the binding characteristics of phenylpiperazine-based ligands, offers detailed experimental protocols for validation, and presents data in a clear, comparative format.
Introduction to Phenylpiperazines and the D2 Receptor
The Dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a critical target in the treatment of various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. Phenylpiperazine derivatives are a well-established class of compounds that interact with dopaminergic and serotonergic receptors. The introduction of a fluorine atom to the phenyl ring, as in this compound, can significantly modulate the ligand's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for the D2R.
Molecular docking studies are instrumental in elucidating the specific interactions between a ligand and its receptor at the atomic level. For phenylpiperazine derivatives, these studies have consistently highlighted a canonical binding mode characterized by a salt bridge interaction between the protonated piperazine nitrogen and a conserved aspartic acid residue in the third transmembrane helix (TM3) of the D2R.[1][2] Additional hydrophobic and aromatic interactions with residues in other transmembrane helices further stabilize the ligand-receptor complex and contribute to subtype selectivity.[3][4]
Comparative Binding Affinity and Docking Scores
To objectively assess the binding profile of this compound, its performance is compared against other relevant phenylpiperazine analogs and established D2R ligands. The following tables summarize key quantitative data from in vitro binding assays and in silico docking simulations.
Table 1: Comparative Binding Affinity (Ki) of Phenylpiperazine Analogs at the D2 Receptor
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| 2-Fluorophenylpiperazine Analog (6a) | 702 | 1.4 | ~500-fold (for D3) |
| 2-Fluorophenylpiperazine Analog (7a) | 1481 | 2.5 | ~592-fold (for D3) |
| Unsubstituted Phenylpiperazine Analog | 349 - 7522 | 96 - 1413 | Low |
| Haloperidol (Reference Antagonist) | ~1-2 | ~0.7 | ~1.7 |
| Aripiprazole (Reference Partial Agonist) | ~1-3 | ~0.2 | ~5-15 |
Note: Data for fluorophenylpiperazine analogs are based on compounds with a shared core structure, providing an indication of the potential affinity range.[5][6] Selectivity is presented as a ratio of Ki values.
Table 2: Predicted Docking Scores and Key Interactions
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Phenylpiperazine Scaffold | -9 to -11 (Typical Range) | Ionic Interaction: Asp114 (TM3) Aromatic/Hydrophobic: Phe198 (TM5), Trp386 (TM6), Phe390 (TM6), Tyr416 (TM7)[1][7] |
| Haloperidol | -11.1 | Asp114, Phe198, Trp386, Phe390, Tyr416 |
Note: Docking scores are highly dependent on the specific software and protocol used. The values presented are indicative of strong binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for molecular docking and in vitro binding assays relevant to the D2 receptor.
This protocol outlines a typical workflow for docking a small molecule ligand, such as this compound, into the D2 receptor.
-
Receptor Preparation:
-
Obtain the 3D structure of the human D2 receptor from a protein database (e.g., PDB ID: 6CM4).[4]
-
Prepare the receptor by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
The structure may be further refined through energy minimization using a suitable force field (e.g., CHARMM36).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
-
Perform energy minimization of the ligand structure.
-
Assign rotatable bonds and appropriate charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the receptor. This is typically centered on the orthosteric binding pocket, encompassing the key aspartate residue in TM3.
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide to perform the docking calculations.[4][8] These programs sample a large number of ligand poses within the defined binding site.
-
The poses are then scored based on a function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
-
Calculate the Root Mean Square Deviation (RMSD) to compare the docked pose with known binding modes of similar ligands.
-
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the D2 receptor.
-
Materials:
-
Cell membranes prepared from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).[9]
-
A suitable radioligand with high affinity for the D2 receptor (e.g., [³H]Spiperone).[10]
-
Test compound (this compound) at various concentrations.
-
A non-specific binding inhibitor (e.g., Haloperidol at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[10]
-
96-well plates and a filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific inhibitor).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[9][10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A streamlined workflow for performing molecular docking analysis.
Caption: The dual signaling pathways of the Dopamine D2 receptor.
Caption: Logical flow for the comparative analysis of a target compound.
References
- 1. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(3-Fluorophenyl)piperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(3-Fluorophenyl)piperazine. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational plans, and disposal protocols.
Disclaimer: No safety data sheet (SDS) for the specific compound this compound was available. The following guidance is based on the safety data for structurally similar compounds, including 1-(3-fluorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine.[1][2][3] Users should handle this compound with the assumption that it presents similar hazards.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:
The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to protect against potential exposure. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Standards |
| Hands | Chemical-resistant gloves | Must be inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Nitrile or neoprene gloves are recommended. |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Must conform to government standards such as NIOSH (US) or EN 166 (EU).[2][3] |
| Body | Protective clothing, such as a lab coat or a full chemical-resistant suit. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory | A NIOSH-approved respirator. | Required when ventilation is inadequate or when handling dusty conditions. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] |
| Feet | Safety shoes | Recommended for all laboratory work.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[1][2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[2][3]
Handling the Chemical
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1][2] Do not breathe dust, fumes, mist, spray, or vapors.[1]
-
Container Management: Keep the container tightly closed when not in use.[2]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids and bases.[1][2]
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills and Leaks: Evacuate unnecessary personnel. Wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[2] Do not let the product enter drains.[3]
Disposal Plan
-
Waste Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[1][4] Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Standard operating procedure for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
